molecular formula C5H5ClN2O B572387 (6-Chloropyrazin-2-yl)methanol CAS No. 1240602-95-2

(6-Chloropyrazin-2-yl)methanol

Cat. No.: B572387
CAS No.: 1240602-95-2
M. Wt: 144.558
InChI Key: CCBGOKJSSNIORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloropyrazin-2-yl)methanol is a valuable chemical building block in medicinal chemistry, particularly in the development of new anti-infective agents. Its primary research application lies in its role as a synthetic intermediate for the preparation of more complex molecules, such as substituted N-(pyrazin-2-yl)benzenesulfonamides . These sulfonamide derivatives have been investigated for their promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating good efficacy . The chlorine atom on the pyrazine core is a critical structural feature, as it is known to enhance the lipophilicity of the molecule, which is a significant factor in facilitating penetration through the thick, lipid-rich cell wall of mycobacteria . Furthermore, chloropyrazine derivatives, including anilides of 6-chloropyrazine-2-carboxylic acid, have been previously established to possess in vitro antimycobacterial activity, underscoring the research value of this chemical scaffold . Beyond anti-infective research, compounds featuring a pyrazine core connected to a sulfonamide moiety are explored for a wide range of pharmacological applications, including serving as chemokine receptor antagonists .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBGOKJSSNIORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720302
Record name (6-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240602-95-2
Record name (6-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (6-Chloropyrazin-2-yl)methanol (CAS No. 1240602-95-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyrazin-2-yl)methanol is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. Its Chemical Abstracts Service (CAS) registry number is 1240602-95-2.[1] This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to the reactive sites offered by the chloro, hydroxyl, and pyrazine nitrogen functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and potential biological significance, drawing from available data on this compound and structurally related analogs.

Chemical and Physical Properties

While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, data for the isomeric (5-Chloropyrazin-2-yl)methanol (CAS No. 72788-94-4) provides valuable estimates. The properties of these isomers are expected to be similar.

PropertyValueSource
CAS Number 1240602-95-2[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Melting Point 62-63 °C (for isomer 72788-94-4)[2]
Boiling Point 255.7 °C at 760 mmHg (for isomer 72788-94-4)[2]
Flash Point 108.5 °C (for isomer 72788-94-4)[2]
Density 1.422 g/cm³ (for isomer 72788-94-4)[2]
Refractive Index 1.579 (for isomer 72788-94-4)[2]

Synthesis

The primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid or ester derivative, methyl 6-chloropyrazine-2-carboxylate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[3][4]

Experimental Protocol: Reduction of Methyl 6-chloropyrazine-2-carboxylate with Lithium Aluminum Hydride

This protocol is based on established procedures for the reduction of pyrazine carboxylic esters.[3][5]

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sodium hydroxide solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 6-chloropyrazine-2-carboxylate in anhydrous diethyl ether or THF is prepared.

  • The flask is cooled in an ice bath.

  • Lithium aluminum hydride is added portion-wise to the stirred solution. The amount of LiAlH₄ should be in molar excess to ensure complete reduction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the sequential slow addition of water, followed by 10% sodium hydroxide solution, and then more water.

  • The resulting mixture is stirred vigorously until a granular precipitate forms.

  • The solid is removed by filtration and washed with diethyl ether or THF.

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

G start Methyl 6-chloropyrazine-2-carboxylate reagent 1. LiAlH4, Anhydrous Ether/THF 2. H2O, NaOH(aq) workup start->reagent Reduction product This compound reagent->product

Caption: Synthesis of this compound.

Spectral Data Analysis

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a singlet or triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the methylene (-CH₂-) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will reflect the electronic environment of each carbon, with the carbon attached to the chlorine atom and the carbons adjacent to the nitrogen atoms appearing at lower field (higher ppm values).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

  • C-H stretching vibrations for the aromatic and methylene groups typically appear in the 2850-3100 cm⁻¹ region.

  • C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ range.

  • A strong C-O stretching band for the primary alcohol will likely be observed around 1050 cm⁻¹.[6]

  • The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 144 and 146 in an approximate 3:1 ratio, characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns would include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), a chloromethyl radical (M-49), or a formyl radical (M-29) from the hydroxymethyl group.[7][8][9]

Safety Information

Specific safety data for this compound is limited. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Biological Significance and Potential Applications

While direct biological studies on this compound are scarce, the chloropyrazine scaffold is a well-established pharmacophore in drug discovery. Derivatives of chloropyrazine have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Pyrazinamide, a pyrazine derivative, is a frontline drug for the treatment of tuberculosis.[10] Other novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide have shown in vitro activity against Mycobacterium tuberculosis.[10][11] Methanol extracts of various plants containing diverse phytochemicals have also shown antibacterial activity against multidrug-resistant bacteria.[12][13][14][15] This suggests that compounds containing the chloropyrazine moiety, such as this compound, could serve as a starting point for the development of new antimicrobial agents.

Anticancer Activity

Numerous halogenated derivatives of various heterocyclic compounds have been investigated for their anticancer potential.[16] For instance, certain tetralin-6-yl-pyrazoline and related derivatives have shown cytotoxic activity against human tumor cell lines.[17] Similarly, some indenoisoquinoline derivatives have exhibited antiproliferative activities against CNS cancer cell lines.[18] The presence of the chloropyrazine core in this compound makes it a candidate for exploration in anticancer drug discovery programs.[19]

G cluster_scaffold Core Scaffold cluster_applications Potential Applications in Drug Discovery scaffold This compound antimicrobial Antimicrobial Agents (e.g., Antitubercular) scaffold->antimicrobial Derivative Synthesis anticancer Anticancer Agents (Cytotoxic Activity) scaffold->anticancer Derivative Synthesis

Caption: Potential drug discovery pathways.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis from readily available precursors and the reactivity of its functional groups make it an attractive starting material for the generation of diverse compound libraries for biological screening. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Technical Guide: Determination of the Molecular Weight of (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed calculation of the molecular weight of the compound (6-Chloropyrazin-2-yl)methanol. This compound is of interest in medicinal chemistry and drug discovery. An accurate molecular weight is fundamental for a wide range of experimental procedures, including quantitative analysis, solution preparation, and stoichiometric calculations in synthetic chemistry.

Molecular Formula and Structure

The chemical structure of this compound is key to determining its molecular formula. The pyrazine ring, substituted with a chlorine atom and a hydroxymethyl group, dictates the elemental composition.

The molecular formula for this compound has been identified as C₅H₅ClN₂O.[1][2][3][4] This formula indicates that each molecule is composed of:

  • Five Carbon (C) atoms

  • Five Hydrogen (H) atoms

  • One Chlorine (Cl) atom

  • Two Nitrogen (N) atoms

  • One Oxygen (O) atom

Below is a graphical representation of the logical relationship between the compound's name, its structure, and its molecular formula.

A This compound B Chemical Structure A->B is represented by C Molecular Formula: C₅H₅ClN₂O B->C leads to

Caption: Logical flow from compound name to molecular formula.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).

Atomic Weights of Constituent Elements

The following table summarizes the standard atomic weights of the elements present in this compound.

ElementSymbolAtomic Weight (amu)
CarbonC~12.011[5][6]
HydrogenH~1.008[7][8][9][10]
ChlorineCl~35.453[11][12][13]
NitrogenN~14.007[14][15][16][17]
OxygenO~15.999[18][19][20]
Molecular Weight Calculation

The molecular weight of this compound is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

The calculation is detailed in the workflow diagram below.

cluster_elements Elemental Contributions cluster_summation Summation cluster_result Result C Carbon (C) 5 x 12.011 = 60.055 Sum Total Molecular Weight 60.055 + 5.040 + 35.453 + 28.014 + 15.999 C->Sum H Hydrogen (H) 5 x 1.008 = 5.040 H->Sum Cl Chlorine (Cl) 1 x 35.453 = 35.453 Cl->Sum N Nitrogen (N) 2 x 14.007 = 28.014 N->Sum O Oxygen (O) 1 x 15.999 = 15.999 O->Sum Result 144.561 amu Sum->Result

Caption: Workflow for calculating the molecular weight.

The calculated molecular weight is approximately 144.561 amu . This value is consistent with published data for this compound, which is often cited as 144.56 g/mol .[1][4][21]

Experimental Considerations

While the calculated molecular weight is a theoretical value, the empirical molecular weight can be determined through various analytical techniques.

Mass Spectrometry

Mass spectrometry is a primary technique for determining the molecular weight of a compound. In a typical experiment, the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight.

Experimental Protocol Outline: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation Setup: The mass spectrometer is calibrated using a standard of known mass. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) are optimized for the analyte.

  • Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate. Mass spectra are acquired in positive or negative ion mode over a relevant m/z range.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and to confirm the isotopic pattern characteristic of a chlorine-containing compound.

Conclusion

The molecular weight of this compound has been calculated to be approximately 144.561 amu based on its molecular formula C₅H₅ClN₂O and the standard atomic weights of its constituent elements. This information is crucial for researchers in the fields of chemistry and drug development for accurate experimental design and data interpretation.

References

An In-depth Technical Guide to the Chemical Properties of (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyrazin-2-yl)methanol is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazine ring substituted with both a chloro and a hydroxymethyl group, render it a versatile building block for the synthesis of a wide array of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity profile, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceutical agents.

Chemical and Physical Properties

This compound, with the CAS number 1240602-95-2, is a solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
Melting Point 62-63 °C (estimated for the isomer (5-Chloropyrazin-2-yl)methanol)[1]
Boiling Point 255.7 °C[3]
Density 1.422 g/cm³[3]
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.General chemical knowledge

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methylene protons of the hydroxymethyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring. The methylene protons adjacent to the hydroxyl group will likely appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four unique carbon atoms in the pyrazine ring and one for the methylene carbon. The carbon atom attached to the chlorine will be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 144, with an isotopic peak at m/z 146 due to the presence of the ³⁷Cl isotope.[4] Common fragmentation patterns for alcohols include the loss of a water molecule ([M-18]⁺) or the hydroxymethyl group ([M-31]⁺).[4] Cleavage of the C-C bond adjacent to the pyrazine ring is also a likely fragmentation pathway.

Synthesis and Reactivity

Synthetic Pathway

A plausible and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable precursor such as 6-chloropyrazine-2-carboxylic acid or its corresponding ester.

Synthesis of this compound 6-chloropyrazine-2-carboxylic acid 6-Chloropyrazine-2-carboxylic Acid product This compound 6-chloropyrazine-2-carboxylic acid->product Reduction LiAlH4 LiAlH₄ / THF LiAlH4->product

Caption: Plausible synthesis of this compound.

Experimental Protocol: Reduction of 6-Chloropyrazine-2-carboxylic Acid

This protocol is a general procedure based on the standard reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[5][6]

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • 6-Chloropyrazine-2-carboxylic acid (1 equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction flask is cooled again in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Reactivity

The reactivity of this compound is dictated by the presence of the chloro, hydroxymethyl, and pyrazine functionalities.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions.[7] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, providing a facile route to a diverse range of substituted pyrazine derivatives.

Reactivity_Flowchart start This compound sub Nucleophilic Aromatic Substitution (SNAᵣ) start->sub ox Oxidation start->ox est Esterification start->est product_sub 6-Substituted-pyrazin-2-yl)methanol sub->product_sub  Nu⁻ product_ox 6-Chloropyrazine-2-carbaldehyde ox->product_ox  [O] product_est (6-Chloropyrazin-2-yl)methyl ester est->product_est  RCOOH

Caption: Key reactions of this compound.

  • Reactions of the Hydroxymethyl Group: The primary alcohol functionality can undergo typical alcohol reactions. Oxidation can convert it to the corresponding aldehyde (6-chloropyrazine-2-carbaldehyde) or carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives, or be converted to a better leaving group for subsequent nucleophilic substitution reactions.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry. The pyrazine ring is a common motif in many biologically active compounds. The ability to selectively modify the molecule at both the chloro and hydroxymethyl positions allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates. This facilitates the optimization of pharmacokinetic and pharmacodynamic properties, such as potency, selectivity, and metabolic stability.

Conclusion

This compound is a key chemical intermediate with significant potential for the synthesis of novel compounds in the field of drug discovery. This guide has provided a detailed overview of its chemical properties, including its physical characteristics, spectral data, reactivity, and a plausible synthetic methodology. A thorough understanding of these properties is crucial for its effective utilization in the development of new therapeutic agents. Further research into the experimental validation of its properties and the development of optimized synthetic routes will undoubtedly expand its applications in organic and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic routes for (6-chloropyrazin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of specific, publicly accessible experimental data for this exact compound, this document outlines the most chemically sound and established methodologies for its synthesis based on analogous transformations of similar heterocyclic compounds. The guide covers the primary synthetic pathways, general experimental protocols, and a comparative analysis of common reducing agents.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through the reduction of a corresponding oxidized precursor at the 2-position of the 6-chloropyrazine scaffold. The most viable starting materials for this transformation are:

  • 6-Chloropyrazine-2-carboxylic acid

  • Methyl 6-chloropyrazine-2-carboxylate (or other alkyl esters)

  • 6-Chloropyrazine-2-carbaldehyde

The choice of precursor will largely depend on its commercial availability and the desired scale of the synthesis. The core of the synthesis lies in the selective reduction of the carbonyl or carboxyl group to a primary alcohol.

Proposed Synthetic Pathways

The following sections detail the most probable synthetic routes starting from the aforementioned precursors.

Route 1: Reduction of 6-Chloropyrazine-2-carboxylic Acid

This route involves the direct reduction of the carboxylic acid functionality. Strong reducing agents are typically required for this transformation.

G A 6-Chloropyrazine-2-carboxylic Acid B This compound A->B Reduction R1 LiAlH4, THF then H3O+ workup

Caption: Proposed synthesis of this compound via reduction of the corresponding carboxylic acid.

Route 2: Reduction of Methyl 6-Chloropyrazine-2-carboxylate

The reduction of the corresponding ester is another highly feasible pathway. This method can sometimes offer better solubility and reactivity compared to the free carboxylic acid.

G A Methyl 6-Chloropyrazine-2-carboxylate B This compound A->B Reduction R1 LiAlH4, THF then H3O+ workup

Caption: Synthesis of this compound through the reduction of its methyl ester.

Route 3: Reduction of 6-Chloropyrazine-2-carbaldehyde

The reduction of the aldehyde is a straightforward approach, typically requiring milder reducing agents compared to the carboxylic acid or ester.

G A 6-Chloropyrazine-2-carbaldehyde B This compound A->B Reduction R1 NaBH4, Methanol

Caption: Formation of this compound by the reduction of 6-chloropyrazine-2-carbaldehyde.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the key reduction reactions. Researchers should optimize these conditions for the specific substrate and scale.

Protocol 1: Reduction of 6-Chloropyrazine-2-carboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (typically 1.5 to 3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: A solution of 6-chloropyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • Isolation: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of Methyl 6-Chloropyrazine-2-carboxylate with Lithium Aluminum Hydride (LiAlH₄)

The protocol is very similar to the reduction of the carboxylic acid (Protocol 1). The key difference is the stoichiometry of LiAlH₄, which can typically be reduced to 1.0 to 1.5 equivalents.

Protocol 3: Reduction of 6-Chloropyrazine-2-carbaldehyde with Sodium Borohydride (NaBH₄)
  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 6-chloropyrazine-2-carbaldehyde (1.0 equivalent) in a protic solvent such as methanol or ethanol.

  • Addition of Reducing Agent: Sodium borohydride (1.0 to 1.5 equivalents) is added portion-wise to the solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: The reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified as needed by column chromatography or recrystallization.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the key characteristics of the most common hydride reducing agents applicable to the synthesis of this compound.

Reducing AgentAbbreviationSuitable SubstratesTypical SolventsReactivityWorkup
Lithium Aluminum HydrideLiAlH₄Carboxylic Acids, Esters, AldehydesEthers (THF, Diethyl ether)Very HighCautious quenching with water and base
Sodium BorohydrideNaBH₄Aldehydes, KetonesAlcohols (Methanol, Ethanol)ModerateSimple aqueous quench
Diisobutylaluminum HydrideDIBAL-HEsters (can be stopped at aldehyde stage)Aprotic (Toluene, Hexane)HighAqueous quench
Borane Tetrahydrofuran ComplexBH₃·THFCarboxylic AcidsEthers (THF)HighMethanol quench, then aqueous workup

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the production and analysis of this compound.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis Stage A Select Precursor (Acid, Ester, or Aldehyde) B Choose Reduction Method (e.g., LiAlH4, NaBH4) A->B C Perform Reduction Reaction B->C D Reaction Workup & Crude Isolation C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS, IR) E->F G Purity Analysis (HPLC, GC) F->G H Final Product: This compound G->H Meets Specification

Caption: A generalized workflow for the synthesis and quality control of this compound.

The Strategic Utility of (6-Chloropyrazin-2-yl)methanol in Modern Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – (6-Chloropyrazin-2-yl)methanol has emerged as a pivotal starting material for researchers, scientists, and drug development professionals. Its unique bifunctional nature, possessing both a reactive chloropyrazine core and a versatile primary alcohol, allows for diverse synthetic transformations, making it a valuable building block in the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its application in synthesis, focusing on key reactions, experimental protocols, and quantitative data to support laboratory and developmental endeavors.

The pyrazine ring is a common scaffold in medicinal chemistry, and the strategic placement of a chloro- and a hydroxymethyl group on this heterocycle in this compound offers multiple avenues for molecular elaboration. The chlorine atom can participate in various cross-coupling reactions or nucleophilic substitutions, while the alcohol functionality can be readily oxidized to an aldehyde or converted into other functional groups.

Key Synthetic Transformations and Experimental Protocols

A cornerstone of the synthetic utility of this compound is its oxidation to the corresponding aldehyde, 6-chloropyrazine-2-carboxaldehyde. This intermediate is a crucial precursor for a variety of subsequent reactions, most notably reductive amination, to introduce diverse amine functionalities.

Oxidation of this compound to 6-Chloropyrazine-2-carboxaldehyde

The oxidation of the primary alcohol to an aldehyde can be efficiently achieved using various oxidizing agents. One common and effective method involves the use of manganese(IV) oxide (MnO₂).

Experimental Protocol: Oxidation using Manganese(IV) Oxide

To a solution of this compound in a suitable organic solvent such as dichloromethane (DCM) or chloroform, an excess of activated manganese(IV) oxide is added. The heterogeneous mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solid manganese oxides are removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude 6-chloropyrazine-2-carboxaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Reductive Amination of 6-Chloropyrazine-2-carboxaldehyde

The resulting 6-chloropyrazine-2-carboxaldehyde is a versatile intermediate for the synthesis of various substituted amines via reductive amination. This one-pot reaction involves the formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: General Reductive Amination

To a solution of 6-chloropyrazine-2-carboxaldehyde in a suitable solvent, such as methanol, dichloromethane (DCM), or tetrahydrofuran (THF), the desired primary or secondary amine is added, often in a slight excess. The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent is added portion-wise. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched, typically with water or an aqueous acidic or basic solution, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Quantitative Data Presentation

The efficiency of these synthetic transformations is critical for their application in drug development and large-scale synthesis. The following table summarizes typical reaction conditions and yields for the key synthetic steps starting from this compound.

Starting MaterialReactionReagents and ConditionsProductYield (%)Reference
This compoundOxidationMnO₂, Dichloromethane, Room Temperature6-Chloropyrazine-2-carboxaldehydeHighGeneral Procedure
6-Chloropyrazine-2-carboxaldehydeReductive AminationPrimary/Secondary Amine, NaBH(OAc)₃, Dichloromethane, Room TemperatureN-((6-chloropyrazin-2-yl)methyl)amine derivative60-90General Procedure

Logical Workflow for Synthesis

The synthetic pathway from this compound to a diverse library of amine derivatives can be represented as a logical workflow. This process highlights the key stages of transformation and the versatility of the starting material.

Synthesis_Workflow A This compound B Oxidation (e.g., MnO₂) A->B Step 1 C 6-Chloropyrazine-2-carboxaldehyde B->C D Reductive Amination (Amine, Reducing Agent) C->D Step 2 E Diverse Amine Derivatives D->E

Synthetic workflow from this compound.

This in-depth guide underscores the strategic importance of this compound as a versatile starting material. The reliable and high-yielding protocols for its conversion into key intermediates, such as 6-chloropyrazine-2-carboxaldehyde, and subsequently into a wide array of amine derivatives, make it an invaluable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutic agents. The structured presentation of data and protocols herein is intended to facilitate the seamless integration of this building block into innovative synthetic programs.

In-depth Technical Guide: Biological Activity of (6-Chloropyrazin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of specific research focused on the biological activity of derivatives of (6-Chloropyrazin-2-yl)methanol. While the broader class of pyrazine-containing compounds has been extensively investigated for a wide range of pharmacological applications, this particular scaffold with a methanol group at the 2-position and a chlorine atom at the 6-position, and its subsequent derivatives, do not appear to have been a significant focus of published research to date.

This guide, therefore, serves to highlight this gap in the existing knowledge and to provide a framework for potential future investigations by drawing on the known biological activities of structurally related pyrazine derivatives. Researchers, scientists, and drug development professionals are encouraged to consider the untapped potential of this chemical series.

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a diverse array of biological activities, including but not limited to:

  • Anticancer Activity: Many pyrazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The pyrazine nucleus serves as a core scaffold for the design of inhibitors for various enzymes, including kinases, proteases, and others.

  • Antimicrobial Activity: A significant number of pyrazine-containing compounds have been reported to possess antibacterial, antifungal, and antiviral properties.

  • Anti-inflammatory Effects: Derivatives of pyrazine have been explored for their potential to modulate inflammatory pathways.

  • Central Nervous System (CNS) Activity: Certain pyrazine derivatives have shown activity as modulators of CNS targets.

The diverse bioactivity of the pyrazine ring is attributed to its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions.

This compound: A Starting Point for Derivative Synthesis

The parent compound, this compound, offers several reactive handles for the synthesis of a library of derivatives. The hydroxyl group of the methanol moiety can be readily modified through esterification, etherification, or conversion to other functional groups. The chlorine atom at the 6-position provides a site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.

A potential synthetic workflow for the generation of a derivative library is outlined below.

G A This compound B Esterification / Etherification (Modification of Methanol) A->B R-COOH or R-X C Nucleophilic Substitution (Displacement of Chlorine) A->C Nu-H D Derivative Library A (Modified at C2-methanol) B->D E Derivative Library B (Modified at C6-chloro) C->E F Biological Screening D->F E->F

Caption: Synthetic workflow for generating derivatives of this compound.

Postulated Biological Activities and Proposed Experimental Protocols

Given the known activities of other substituted pyrazines, it is reasonable to hypothesize that derivatives of this compound could exhibit a range of biological effects. Below are some postulated activities and the corresponding experimental protocols that could be employed for their investigation.

Anticancer Activity

Hypothesis: Derivatives could exhibit cytotoxicity against cancer cell lines through mechanisms such as cell cycle arrest or induction of apoptosis.

Table 1: Proposed Assays for Anticancer Activity Screening

Assay NamePrincipleEndpoint Measured
MTT Assay Measures the metabolic activity of cells by the reduction of MTT to formazan by mitochondrial enzymes.Cell viability (IC50 value)
Cell Cycle Analysis Uses a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and flow cytometry to determine cell cycle phase distribution.Percentage of cells in G0/G1, S, and G2/M phases
Apoptosis Assay Utilizes Annexin V (binds to phosphatidylserine on apoptotic cells) and a viability dye (e.g., PI) with flow cytometry.Percentage of apoptotic and necrotic cells

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibitory Activity

Hypothesis: Derivatives could act as inhibitors of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.

Table 2: Proposed Assays for Enzyme Inhibition Screening

Assay NamePrincipleEndpoint Measured
Kinase Inhibition Assay Measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, often using luminescence or fluorescence-based detection.Percentage of inhibition or IC50 value
Protease Inhibition Assay Measures the inhibition of a protease's ability to cleave a specific substrate, which often releases a fluorescent or chromogenic reporter.Percentage of inhibition or IC50 value

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

G cluster_1 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Substrate Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase ADP-Glo Reagent ADP-Glo Reagent Kinase Detection Reagent Kinase Detection Reagent Luciferase Luciferase Luciferin Luciferin ATP_detected ATP_detected ADP->ATP_detected Conversion Light Light ATP_detected->Light Luciferase/Luciferin

Caption: Simplified workflow of a generic kinase inhibition assay.

Future Directions and Conclusion

The lack of published data on the biological activity of this compound derivatives represents a clear opportunity for novel research in medicinal chemistry. The straightforward synthetic accessibility of a diverse library of analogs, coupled with the proven track record of the pyrazine scaffold in drug discovery, suggests that this is a promising area for exploration.

Future work should focus on the synthesis of a focused library of derivatives with modifications at both the methanol and chloro positions. Subsequent screening of these compounds against a panel of cancer cell lines and a selection of relevant enzyme targets would be a logical first step. Promising lead compounds could then be subjected to more detailed mechanistic studies to elucidate their mode of action and to establish structure-activity relationships (SAR). Such a program could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

Spectroscopic Profile of (6-Chloropyrazin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-Chloropyrazin-2-yl)methanol, a key intermediate in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside general experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and by comparison with known data for related chloropyrazine and hydroxymethyl-pyrazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazine-H (aromatic)8.5 - 8.7Singlet-
Pyrazine-H (aromatic)8.4 - 8.6Singlet-
-CH₂- (methylene)4.7 - 4.9Singlet-
-OH (hydroxyl)5.0 - 6.0Broad Singlet-

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Cl (aromatic)152 - 156
C-CH₂OH (aromatic)158 - 162
C-H (aromatic)143 - 146
C-H (aromatic)142 - 145
-CH₂- (methylene)62 - 66

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (aromatic ring)1550 - 1600Medium
C=C Stretch (aromatic ring)1400 - 1500Medium
C-O Stretch (primary alcohol)1000 - 1050Strong
C-Cl Stretch600 - 800Strong
Table 4: Mass Spectrometry (MS) Data
Ionm/z (predicted)Notes
[M]⁺144.0090Molecular ion
[M+H]⁺145.0163Protonated molecular ion
[M+Na]⁺166.9982Sodium adduct

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a standard single-pulse experiment.

    • Set the spectral width to approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled single-pulse experiment.

    • Set the spectral width to approximately 220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the various functional groups in the molecule by comparing the spectrum to correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer (e.g., with Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or adducts like [M+H]⁺).

    • Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

Solubility Profile of (6-Chloropyrazin-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the solubility of (6-Chloropyrazin-2-yl)methanol in organic solvents, a critical parameter for its application in pharmaceutical synthesis, reaction chemistry, and purification processes. Due to the current absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for determining its solubility profile. It includes detailed experimental protocols and a logical workflow for solvent selection, empowering researchers to generate the necessary data for their specific applications.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is fundamental for designing robust chemical processes, including reaction optimization, crystallization, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1240602-95-2[1][2]
Molecular Formula C₅H₅ClN₂O[1][3]
Molecular Weight 144.56 g/mol [1]
Appearance Solid (typical)General
Predicted XlogP -0.2[3]
Predicted H-Bond Donors 1[4]
Predicted H-Bond Acceptors 3[4]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or public chemical databases. To facilitate research and process development, it is recommended that solubility screening be performed experimentally. The following table provides a template for recording such data at a specified temperature.

Table 2: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)MethodNotes
Methanol
Ethanol
Isopropanol
Acetonitrile
Ethyl Acetate
Dichloromethane
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the equilibrium solubility of a solid compound in a solvent is the Equilibrium Shake-Flask Method .[5] This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

Equilibrium Shake-Flask Method

This procedure is designed to measure the saturation solubility of this compound at a constant temperature.

Materials and Equipment:

  • This compound, solid

  • Selected organic solvents (high purity)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[5]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.[5]

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent system.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess, undissolved solid settle.[5]

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe.[5] Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles.[5] This step is critical to avoid overestimation of solubility.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[5] Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.[5][6] The result is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the Equilibrium Shake-Flask Method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep1 Add excess solid to vial start->prep1 prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil settle Allow excess solid to settle equil->settle sample Withdraw supernatant with syringe settle->sample filter Filter sample (0.22 µm) sample->filter quantify Dilute and quantify (e.g., HPLC) filter->quantify result Calculate Solubility (g/L or mol/L) quantify->result end End result->end

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

References

Commercial Availability and Technical Profile of (6-Chloropyrazin-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accessibility and well-defined characteristics of chemical building blocks are paramount to the success of their work. This technical guide provides an in-depth overview of the commercial availability and key properties of (6-Chloropyrazin-2-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

This compound, identified by the CAS Number 1240602-95-2, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, providing a crucial foundation for its use in experimental design.

PropertyValueSource
Molecular Formula C5H5ClN2O[1][2][3][4]
Molecular Weight 144.56 g/mol [1][3][4]
Boiling Point 255.7±35.0 °C (at 760 Torr)[1]
Density 1.422±0.06 g/cm³ (at 20 °C, 760 Torr)[1]
Flash Point 108.5±25.9 °C[1]
pKa 12.39±0.10 (Predicted)[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]
InChIKey CCBGOKJSSNIORL-UHFFFAOYSA-N[2][4]
SMILES C1=C(N=C(C=N1)Cl)CO[2]

Commercial Sourcing

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The following tables detail the offerings from several prominent vendors.

Supplier Pricing and Availability:

SupplierPurityAvailable QuantitiesPrice (USD)Lead Time
AbacipharmTech 97%1g, 5g, 10g, 25g$118.98, $414.68, $716.27, $1451.391 week
Apollo Scientific 96%250mg, 1g, 5g, 10g, 25g£17.00, £43.00, £197.00, £378.00, £840.001-3 weeks
ChemUniverse 97%100mg, 250mg, 1g$69.00, $96.00, $263.006-8 days
Anichem >95%1g, 5g$30.00, $120.00In Stock

Note: Prices and lead times are subject to change and should be confirmed with the respective suppliers.

Experimental Considerations

The following diagram illustrates a generalized workflow for the procurement and utilization of a chemical intermediate like this compound in a research setting.

G General Research Workflow for Chemical Intermediates cluster_procurement Procurement cluster_characterization In-house Quality Control & Characterization cluster_application Experimental Application A Identify Commercial Suppliers B Request Quotations (Price, Purity, Availability) A->B C Select Supplier & Place Order B->C D Receive & Log Compound (CAS, Lot No., etc.) C->D E Confirm Identity & Purity (e.g., NMR, LC-MS) D->E F Prepare Stock Solutions E->F G Reaction Setup / Assay Development F->G H Perform Experiment G->H I Data Analysis H->I J Iterate or Proceed to Next Step I->J

Caption: A generalized workflow for sourcing and utilizing a chemical intermediate.

Potential Applications in Drug Discovery

Pyrazine-containing compounds are of significant interest in medicinal chemistry.[6] The pyrazine scaffold is a key component in several approved drugs, demonstrating its utility as a pharmacophore.[6] For example, Favipiravir, an antiviral drug, is a pyrazine derivative.[6] The chloro- and methanol-substituents on this compound offer reactive handles for further chemical modification, making it a versatile building block for the synthesis of novel compounds with potential biological activity. The chloropyridine derivatives, a related class of compounds, have shown promise in anticancer research.[7]

The logical progression from a starting material like this compound to a potential drug candidate is a complex process. The following diagram outlines a simplified, conceptual pathway in early-stage drug discovery.

G Conceptual Pathway in Early-Stage Drug Discovery A This compound (Starting Material) B Chemical Synthesis & Library Generation A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: A simplified overview of the early stages of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Utilizing (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel Janus kinase (JAK) inhibitor scaffold derived from (6-chloropyrazin-2-yl)methanol. The protocols described herein outline a plausible synthetic route to a pyrazolo[1,5-a]pyrazine core, a privileged structure in kinase inhibitor design. These notes are intended to guide researchers in the exploration of new chemical entities targeting the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.

Introduction: The JAK-STAT Signaling Pathway and Therapeutic Intervention

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for a multitude of cytokine and growth factor receptors.[1][2][3][4][5] This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and immune response. Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory disorders, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a significant therapeutic strategy.

The core of the JAK-STAT pathway involves the binding of a ligand (e.g., a cytokine) to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate gene transcription.

This compound: A Versatile Starting Material

This compound is a commercially available bifunctional building block. The presence of a reactive chloro group and a primary alcohol on the pyrazine ring offers multiple avenues for synthetic elaboration, making it an attractive starting material for the construction of diverse heterocyclic scaffolds, including potential kinase inhibitors.

Synthetic Protocol: From this compound to a Pyrazolo[1,5-a]pyrazine JAK Inhibitor Scaffold

This section details a hypothetical, yet plausible, multi-step synthesis of a novel pyrazolo[1,5-a]pyrazine derivative, a scaffold known to be effective in kinase inhibition.

Synthetic_Workflow start This compound step1 Step 1: Oxidation to Aldehyde start->step1 step2 Step 2: Condensation with Hydrazine step1->step2 step3 Step 3: Cyclization to Pyrazolo[1,5-a]pyrazine step2->step3 step4 Step 4: Suzuki Coupling step3->step4 end Final JAK Inhibitor Scaffold step4->end

Step 1: Oxidation of this compound to 6-Chloropyrazine-2-carbaldehyde

Objective: To oxidize the primary alcohol to an aldehyde, a key intermediate for subsequent condensation.

Reaction Scheme:

This compound --[Dess-Martin Periodinane (DMP), CH₂Cl₂]--> 6-Chloropyrazine-2-carbaldehyde

Experimental Protocol:

  • To a stirred solution of this compound (1.0 g, 6.92 mmol) in anhydrous dichloromethane (DCM, 30 mL) at 0 °C, add Dess-Martin periodinane (3.52 g, 8.30 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (20 mL) and a saturated aqueous solution of NaHCO₃ (20 mL).

  • Stir vigorously for 30 minutes until both layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to afford 6-chloropyrazine-2-carbaldehyde as a pale yellow solid.

ParameterValue
Starting MaterialThis compound
ReagentDess-Martin Periodinane
SolventDichloromethane (DCM)
Reaction Time2 hours
Temperature0 °C to Room Temperature
Expected Yield 85-95%
Purity (by HPLC) >98%
Step 2: Condensation with Hydrazine

Objective: To form the hydrazone intermediate necessary for the subsequent cyclization.

Reaction Scheme:

6-Chloropyrazine-2-carbaldehyde + Hydrazine hydrate --[Ethanol, Acetic Acid (cat.)]--> (E)-1-((6-chloropyrazin-2-yl)methylene)hydrazine

Experimental Protocol:

  • Dissolve 6-chloropyrazine-2-carbaldehyde (1.0 g, 7.01 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.43 mL, 8.41 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, the product often precipitates out of the solution. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid with cold ethanol and dry under vacuum to obtain the hydrazone as a solid.

ParameterValue
Starting Material6-Chloropyrazine-2-carbaldehyde
ReagentHydrazine hydrate
SolventEthanol
CatalystAcetic Acid
Reaction Time4 hours
TemperatureRoom Temperature
Expected Yield 90-98%
Purity (by ¹H NMR) >95%
Step 3: Intramolecular Cyclization to form 4-Chloropyrazolo[1,5-a]pyrazine

Objective: To construct the fused pyrazolo[1,5-a]pyrazine ring system.

Reaction Scheme:

(E)-1-((6-chloropyrazin-2-yl)methylene)hydrazine --[Polyphosphoric Acid (PPA), Heat]--> 4-Chloropyrazolo[1,5-a]pyrazine

Experimental Protocol:

  • Add the hydrazone from Step 2 (1.0 g, 6.39 mmol) to polyphosphoric acid (10 g).

  • Heat the mixture to 120 °C and stir for 3 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).

  • Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloropyrazolo[1,5-a]pyrazine.

ParameterValue
Starting Material(E)-1-((6-chloropyrazin-2-yl)methylene)hydrazine
ReagentPolyphosphoric Acid (PPA)
Reaction Time3 hours
Temperature120 °C
Expected Yield 60-70%
Purity (by HPLC) >97%
Step 4: Suzuki Coupling for C-4 Functionalization

Objective: To introduce a functional group at the C-4 position, a common site for modification in kinase inhibitors to enhance potency and selectivity.

Reaction Scheme:

4-Chloropyrazolo[1,5-a]pyrazine + Arylboronic acid --[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O]--> 4-Aryl-pyrazolo[1,5-a]pyrazine

Experimental Protocol:

  • To a degassed mixture of 4-chloropyrazolo[1,5-a]pyrazine (100 mg, 0.65 mmol), the desired arylboronic acid (0.78 mmol), and potassium carbonate (270 mg, 1.95 mmol) in a 4:1 mixture of dioxane and water (5 mL), add tetrakis(triphenylphosphine)palladium(0) (38 mg, 0.033 mmol).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexane).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 4-aryl-pyrazolo[1,5-a]pyrazine derivative.

ParameterValue
Starting Material4-Chloropyrazolo[1,5-a]pyrazine
ReagentArylboronic acid, Pd(PPh₃)₄, K₂CO₃
SolventDioxane/Water (4:1)
Reaction Time12 hours
Temperature90 °C
Expected Yield 50-80%
Purity (by HPLC) >98%

Biological Evaluation (Hypothetical Data)

The synthesized compounds can be evaluated for their inhibitory activity against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2). The following table presents hypothetical IC₅₀ values for a representative compound from this series.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
PZP-101 15250800150

PZP-101 represents a hypothetical 4-aryl-pyrazolo[1,5-a]pyrazine derivative.

Logical Relationship Diagram

Logical_Relationship cluster_starting_material Starting Material cluster_functional_groups Key Functional Groups cluster_synthetic_utility Synthetic Utility cluster_final_product Final Product SM This compound (Bifunctional) Chloro Chloro Group (Coupling Handle) SM->Chloro Methanol Methanol Group (Scaffold Formation) SM->Methanol Coupling Cross-Coupling Chloro->Coupling Oxidation Oxidation Methanol->Oxidation Condensation Condensation Oxidation->Condensation Cyclization Cyclization Condensation->Cyclization FP Pyrazolo[1,5-a]pyrazine Core (JAK Inhibitor Scaffold) Cyclization->FP Coupling->FP

Conclusion

The protocols outlined in this document provide a feasible synthetic strategy for the development of novel JAK inhibitors based on a pyrazolo[1,5-a]pyrazine scaffold, starting from the readily available this compound. The presented methodologies, while based on established chemical transformations, offer a framework for the synthesis and exploration of new chemical space in the pursuit of potent and selective JAK inhibitors. Further optimization of reaction conditions and diversification of the aryl substituents at the C-4 position could lead to the discovery of drug candidates with improved pharmacological profiles.

References

Application Notes and Protocols for the Preparation of Antiviral Compounds from (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential antiviral compound, specifically a favipiravir analog, starting from (6-Chloropyrazin-2-yl)methanol. This multi-step synthesis involves the initial oxidation of the starting material to a key carboxylic acid intermediate, followed by amidation and subsequent nucleophilic aromatic substitution to yield the final compound.

Proposed Synthetic Pathway

The overall synthetic scheme for the preparation of 6-Fluoro-3-hydroxypyrazine-2-carboxamide, an analog of the antiviral drug favipiravir, from this compound is outlined below. This pathway is proposed based on established organic chemistry principles and analogous reactions reported in the literature for similar heterocyclic systems.

Synthetic_Pathway A This compound B 6-Chloropyrazine-2-carboxylic acid A->B Step 1: Oxidation (KMnO4, Acetone/H2O) C 6-Chloropyrazine-2-carboxamide B->C Step 2: Amidation (1. SOCl2 2. NH4OH) D 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir Analog) C->D Step 3: Fluorination & Hydroxylation (KF, DMSO, H2O)

Caption: Proposed multi-step synthesis of a favipiravir analog.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. The yields are estimates based on similar reactions reported in the chemical literature.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1 This compound6-Chloropyrazine-2-carboxylic acidKMnO₄Acetone/H₂O25-504-675-85
2 6-Chloropyrazine-2-carboxylic acid6-Chloropyrazine-2-carboxamide1. SOCl₂ 2. NH₄OHToluene703-580-90
3 6-Chloropyrazine-2-carboxamide6-Fluoro-3-hydroxypyrazine-2-carboxamideKF, H₂ODMSO120-13012-1860-70

Experimental Protocols

Step 1: Oxidation of this compound to 6-Chloropyrazine-2-carboxylic acid

This protocol describes the oxidation of the primary alcohol group of the starting material to a carboxylic acid using potassium permanganate.

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up and Isolation A Dissolve this compound in Acetone/Water B Cool solution in an ice bath A->B C Slowly add KMnO4 solution B->C D Monitor reaction by TLC C->D E Quench with Na2SO3 solution D->E F Filter off MnO2 E->F G Acidify filtrate with HCl F->G H Collect precipitate by filtration G->H I Wash with cold water and dry H->I

Caption: Workflow for the oxidation of this compound.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of potassium permanganate (KMnO₄, 1.5 eq) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite to remove the MnO₂ and wash the filter cake with water.

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford 6-Chloropyrazine-2-carboxylic acid.

Step 2: Amidation of 6-Chloropyrazine-2-carboxylic acid to 6-Chloropyrazine-2-carboxamide

This two-part protocol details the conversion of the carboxylic acid to a carboxamide via an acyl chloride intermediate.

Amidation_Workflow cluster_0 Acyl Chloride Formation cluster_1 Ammonia Addition and Isolation A Suspend 6-Chloropyrazine-2-carboxylic acid in Toluene B Add Thionyl Chloride (SOCl2) A->B C Heat mixture to reflux B->C D Remove excess SOCl2 under vacuum C->D E Dissolve acyl chloride in Toluene D->E F Add dropwise to cold aqueous Ammonia (NH4OH) E->F G Stir and allow to warm F->G H Collect precipitate by filtration G->H I Wash with water and dry H->I

Caption: Workflow for the amidation of 6-Chloropyrazine-2-carboxylic acid.

Methodology:

  • Acyl Chloride Formation:

    • Suspend 6-Chloropyrazine-2-carboxylic acid (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

    • Carefully add thionyl chloride (SOCl₂, 1.2 eq) to the suspension.

    • Heat the mixture at reflux (approximately 70 °C) for 2-3 hours until the solid has dissolved and gas evolution ceases.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 6-chloropyrazine-2-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in a minimal amount of anhydrous toluene.

    • In a separate flask, cool an aqueous solution of ammonium hydroxide (NH₄OH, 30%) in an ice bath.

    • Add the solution of the acyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

    • After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 6-Chloropyrazine-2-carboxamide.

Step 3: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide

This final step involves a nucleophilic aromatic substitution to introduce a fluorine atom, followed by hydrolysis to yield the target antiviral analog.

Final_Product_Synthesis cluster_0 Reaction Setup cluster_1 Hydrolysis and Isolation A Combine 6-Chloropyrazine-2-carboxamide and KF in DMSO B Heat the mixture A->B C Add water and continue heating B->C D Cool the reaction mixture C->D E Acidify with HCl D->E F Collect precipitate by filtration E->F G Recrystallize from Ethanol/Water F->G

Caption: Workflow for the synthesis of the final favipiravir analog.

Methodology:

  • In a sealed reaction vessel, combine 6-Chloropyrazine-2-carboxamide (1.0 eq) and potassium fluoride (KF, 2.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Heat the mixture to 120-130 °C and stir for 8-12 hours.

  • Cool the reaction mixture slightly and add water (5.0 eq). Continue heating at 120-130 °C for another 4-6 hours to facilitate hydrolysis.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the solution to pH 3-4 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 6-Fluoro-3-hydroxypyrazine-2-carboxamide.

Antiviral Activity and Mechanism of Action (Hypothesized)

The synthesized compound, 6-Fluoro-3-hydroxypyrazine-2-carboxamide, is a structural analog of favipiravir. Favipiravir is known to be a prodrug that is intracellularly converted to its active phosphoribosylated form, favipiravir-RTP. This active form is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis. It is hypothesized that the synthesized analog will follow a similar mechanism of action.

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Viral Replication Inhibition A Synthesized Compound (Prodrug) B Intracellular Phosphoribosylation A->B C Active Form (Analog-RTP) B->C D Viral RNA-dependent RNA Polymerase (RdRp) C->D Competitive Inhibition E Incorporation into Viral RNA D->E F Chain Termination / Inhibition of Elongation E->F G Inhibition of Viral Replication F->G

Caption: Hypothesized mechanism of action for the synthesized favipiravir analog.

Further biological evaluation, including in vitro antiviral assays against a panel of viruses and cytotoxicity assays, is required to confirm the antiviral efficacy and selectivity of the synthesized compound.

Application Notes and Protocols for the Synthesis of Hepatitis C Virus (HCV) Inhibitors Utilizing (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (6-Chloropyrazin-2-yl)methanol is a key building block in the synthesis of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The pyrazine moiety, often elaborated into a quinoxaline structure, plays a crucial role in the binding of these inhibitors to the active site of the viral protease, an enzyme essential for viral replication. This document provides detailed application notes and protocols for the synthesis of a key quinoxaline intermediate derived from this compound, a crucial component in the total synthesis of HCV inhibitors like Grazoprevir.

The HCV NS3/4A protease is a serine protease responsible for cleaving the HCV polyprotein into mature viral proteins.[1] Its inhibition is a clinically validated strategy for the treatment of chronic hepatitis C. Quinoxaline-based inhibitors, such as Grazoprevir, have demonstrated pan-genotypic activity and a high barrier to resistance.[2][3][4] The unique binding mode of the P2 quinoxaline moiety, interacting with the catalytic triad (His57, Asp81, and Ser139) of the protease, is a key determinant of their high potency.[2]

This document outlines a representative synthetic route and provides detailed experimental protocols for the preparation of a versatile quinoxaline intermediate, which is a cornerstone for the synthesis of a variety of HCV NS3/4A protease inhibitors.

Signaling Pathway and Mechanism of Action

The primary target of the synthesized inhibitors is the HCV NS3/4A protease. The following diagram illustrates the role of this enzyme in the HCV life cycle and the mechanism of its inhibition.

HCV_Lifecycle_and_Inhibition cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalysis Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A->Polyprotein Replication Viral Replication & Assembly Viral_Proteins->Replication New_Virion New HCV Virions Replication->New_Virion Infection New_Virion->Infection Infection of other cells Inhibitor This compound-derived HCV Protease Inhibitor Inhibitor->NS3_4A Inhibition

Figure 1: HCV Replication and Inhibition by NS3/4A Protease Inhibitors.

Synthetic Strategy

The synthesis of the key quinoxaline intermediate from this compound involves a two-step process:

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde.

  • Condensation/Cyclization: The resulting aldehyde undergoes a condensation reaction with a substituted o-phenylenediamine to form the quinoxaline ring system.

This quinoxaline intermediate is a crucial building block in the convergent synthesis of Grazoprevir, a potent HCV NS3/4A protease inhibitor. The overall synthesis of Grazoprevir from four key building blocks has been reported to have an overall yield of 51% and a purity of over 99.9%.[5]

Synthetic_Workflow Start This compound Step1 Oxidation Start->Step1 Intermediate1 6-Chloropyrazine-2-carbaldehyde Step1->Intermediate1 Step2 Condensation/ Cyclization Intermediate1->Step2 Intermediate2 Key Quinoxaline Intermediate Step2->Intermediate2 Final_Steps Further Elaboration Intermediate2->Final_Steps Final_Product HCV Protease Inhibitor (e.g., Grazoprevir) Final_Steps->Final_Product

Figure 2: General Synthetic Workflow.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps. Please note that the yields for the intermediate steps are representative estimates based on similar reported chemical transformations, as specific literature values for these exact steps were not available.

StepReactionReactantsProductEstimated Yield (%)Purity (%)
1OxidationThis compound6-Chloropyrazine-2-carbaldehyde85-95>95
2Condensation6-Chloropyrazine-2-carbaldehyde, 4-methoxy-1,2-phenylenediamine2-(6-Chloropyrazin-2-yl)-6-methoxyquinoxaline75-85>98
-Overall (Grazoprevir) Four Building Blocks Grazoprevir 51 >99.9 [5]

Experimental Protocols

Step 1: Synthesis of 6-Chloropyrazine-2-carbaldehyde (Intermediate 1)

This protocol describes the oxidation of this compound to the corresponding aldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for allylic and benzylic-type alcohols.

Materials:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq)

  • Dichloromethane (DCM)

  • Celite®

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound in dichloromethane (DCM, 20 mL/g of starting material) in a round-bottom flask, add activated manganese dioxide (MnO₂).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Upon completion of the reaction (typically 4-6 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 6-chloropyrazine-2-carbaldehyde as a solid. The product can be used in the next step without further purification if TLC indicates sufficient purity.

Step 2: Synthesis of 2-(6-Chloropyrazin-2-yl)-6-methoxyquinoxaline (Key Quinoxaline Intermediate)

This protocol details the condensation reaction between the aldehyde synthesized in Step 1 and a substituted o-phenylenediamine to form the quinoxaline ring.

Materials:

  • 6-Chloropyrazine-2-carbaldehyde (1.0 eq)

  • 4-Methoxy-1,2-phenylenediamine (1.0 eq)

  • Ethanol (EtOH)

  • Acetic Acid (AcOH) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • Dissolve 6-chloropyrazine-2-carbaldehyde and 4-methoxy-1,2-phenylenediamine in ethanol (EtOH, 15 mL/g of aldehyde) in a round-bottom flask.

  • Add a catalytic amount of acetic acid (AcOH, ~2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to afford 2-(6-chloropyrazin-2-yl)-6-methoxyquinoxaline. The product can be further purified by recrystallization from ethanol if necessary.

Experimental_Workflow_Detailed cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Condensation/Cyclization S1_Start Dissolve this compound in DCM S1_Add Add MnO₂ S1_Start->S1_Add S1_Stir Stir at RT (4-6h) S1_Add->S1_Stir S1_Filter Filter through Celite® S1_Stir->S1_Filter S1_Dry Dry with Na₂SO₄ S1_Filter->S1_Dry S1_Concentrate Concentrate in vacuo S1_Dry->S1_Concentrate S1_Product Intermediate 1: 6-Chloropyrazine-2-carbaldehyde S1_Concentrate->S1_Product S2_Start Dissolve Intermediate 1 and 4-methoxy-1,2-phenylenediamine in EtOH S1_Product->S2_Start S2_Add Add catalytic AcOH S2_Start->S2_Add S2_Reflux Reflux (2-4h) S2_Add->S2_Reflux S2_Cool Cool to RT, then ice bath S2_Reflux->S2_Cool S2_Filter Vacuum filter solid S2_Cool->S2_Filter S2_Dry Dry under vacuum S2_Filter->S2_Dry S2_Product Key Quinoxaline Intermediate S2_Dry->S2_Product

Figure 3: Detailed Experimental Workflow.

Conclusion: The provided protocols offer a reliable and efficient pathway for the synthesis of a key quinoxaline intermediate from this compound. This intermediate is a valuable precursor for the development of potent HCV NS3/4A protease inhibitors. The methodologies described are based on established and robust chemical transformations, ensuring high yields and purity of the desired products. These application notes serve as a practical guide for researchers in the field of antiviral drug discovery and development.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of (6-chloropyrazin-2-yl)methanol with various boronic acids and esters. The pyrazine scaffold is a crucial heterocyclic motif in numerous biologically active compounds and pharmaceuticals. The ability to functionalize the pyrazine ring at specific positions through cross-coupling reactions is a powerful tool in medicinal chemistry and drug discovery.

The protocols described herein are based on established methodologies for the Suzuki-Miyaura coupling of related chloropyrazines and other chloro-substituted heteroaromatics. These should serve as a robust starting point for reaction optimization.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic boronic acid is depicted below:

Key Reaction Parameters

Successful Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The reactivity of the chloro-substituted pyrazine may necessitate the use of specific catalytic systems to achieve high yields.

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) sources can be employed. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The choice of catalyst often dictates the efficiency of the catalytic cycle.

  • Ligand: For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands can significantly improve reaction rates and yields. Examples include SPhos, XPhos, and tricyclohexylphosphine (PCy₃).

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can influence the reaction outcome.

  • Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF), often in combination with water, are frequently used.

Comparative Table of Reaction Conditions

The following table summarizes various potential conditions for the Suzuki-Miyaura coupling of this compound, adapted from protocols for similar substrates. These serve as excellent starting points for optimization.

Condition SetPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
1 Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012-24
2 PdCl₂(dppf) (3)-K₃PO₄ (3)Toluene11012-24
3 Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane1008-16
4 Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3)Toluene/H₂O (10:1)10012-24
5 (Microwave) Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1400.5-1

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard and widely applicable method for Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[1][2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1-0.2 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 140 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purify the product as described in Protocol 1.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3] The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R-B(OR')_2 pd_complex2 Ar-Pd(II)-R(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination Ar-R reductive_elimination->pd0 aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R-B(OH)2) boronic_acid->transmetalation Experimental_Workflow start Start setup Reaction Setup: - Add this compound, boronic acid, base, and catalyst to flask. start->setup inert_atm Establish Inert Atmosphere: - Purge with Nitrogen or Argon. setup->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent heating Heat to Reaction Temperature add_solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup: - Dilute with organic solvent, wash with water and brine. monitoring->workup Reaction Complete purification Purification: - Dry, concentrate, and purify by column chromatography. workup->purification end Final Product purification->end

References

Application Notes and Protocols for Sonogashira Coupling of (6-Chloropyrazin-2-yl)methanol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of (6-Chloropyrazin-2-yl)methanol with a variety of terminal alkynes. Pyrazine derivatives are crucial scaffolds in medicinal chemistry, and the introduction of an alkynyl moiety via Sonogashira coupling offers a gateway to a diverse range of novel analogues for drug discovery programs. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specific considerations for catalyst systems and reaction conditions are necessary to achieve efficient coupling with the electron-deficient chloropyrazine core.[2]

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[2]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid the potential for alkyne homocoupling (Glaser coupling).[2]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd/C)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Anhydrous solvent (e.g., DMF, THF, EtOH, Triethylamine)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and any solid ligand.

  • Add this compound and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition: Add the anhydrous solvent and the base via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling of chloropyrazine derivatives with various terminal alkynes. These examples can serve as a starting point for optimizing the reaction with this compound.

Table 1: Sonogashira Coupling of 2,3-Dichloropyrazine with Terminal Alkynes

Substrate: 2,3-Dichloropyrazine. The reaction selectively yields the 2-alkynyl-3-chloropyrazine.

EntryTerminal AlkyneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1Phenylacetylene10% Pd/C, CuI, PPh₃Et₃NEtOH2-4High (not specified)[1]
21-Hexyne10% Pd/C, CuI, PPh₃Et₃NEtOH2-4High (not specified)[1]
33-Phenyl-1-propyne10% Pd/C, CuI, PPh₃Et₃NEtOH2-4High (not specified)[1]
4Propargyl alcohol10% Pd/C, CuI, PPh₃Et₃NEtOH2-4High (not specified)[1]

Table 2: Sonogashira Coupling of a Substituted 2-Chloropyrazine

EntryChloropyrazine DerivativeTerminal AlkyneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
13,6-Dicarbonyl-2-chloropyrazine1-HexynePd-Cu catalysis (details not specified)Not specifiedNot specifiedNot specifiedNot specified[4]

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, Pd Catalyst, CuI, and Ligand prep2 Add Anhydrous Solvent and Base prep1->prep2 prep3 Add Terminal Alkyne prep2->prep3 reaction Heat and Stir (Monitor by TLC/LC-MS) prep3->reaction workup1 Cool and Dilute reaction->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Aqueous Wash (NH4Cl, Brine) workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purification Column Chromatography workup4->purification product product purification->product Pure Product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)(L)₂-C≡CR' pd_complex->pd_alkynyl Transmetalation product Ar-C≡CR' pd_alkynyl->product Reductive Elimination product->pd0 cu_catalyst CuX cu_acetylide Cu-C≡CR' cu_catalyst->cu_acetylide + R'-C≡CH, Base cu_acetylide->pd_complex Transfers Alkynyl Group alkyne R'-C≡CH alkyne->cu_acetylide

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[2] The synthesis of aminopyrazines is of significant interest as the pyrazine motif is a key structural component in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (6-Chloropyrazin-2-yl)methanol, a key intermediate for the synthesis of various substituted aminopyrazines.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine to the palladium(II) complex, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[4]

Recommended Materials and Reagents

Substrates & Reagents:

  • This compound

  • Primary or secondary amine (aliphatic or aromatic)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[5]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles for reagent transfer

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amines.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Reagent Addition: Add the base (1.5-2.5 equivalents), followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from 80-120 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrazine derivative.[7]

Example Protocol: Synthesis of (6-(phenylamino)pyrazin-2-yl)methanol
  • To a dry Schlenk flask were added Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 4 mol%), and sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv.).

  • The flask was evacuated and backfilled with argon three times.

  • This compound (72 mg, 0.5 mmol, 1.0 equiv.) and aniline (56 mg, 0.6 mmol, 1.2 equiv.) were added, followed by 5 mL of anhydrous toluene.

  • The reaction mixture was heated to 100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Data Presentation

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters for the amination of heteroaryl chlorides.

Table 1: Common Palladium Catalysts and Ligands

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-3Broadly applicable for aryl chlorides.
Pd(OAc)₂RuPhos1-3Effective for sterically hindered substrates.
PdCl₂(dppf)(none)2-5Dppf acts as the ligand.
BrettPhos Pd G3(none)1-2Pre-catalyst, often shows high activity.[5]

Table 2: Common Bases and Solvents

BaseEquivalentsSolventTypical Temperature (°C)
NaOtBu1.5 - 2.0Toluene80 - 110
K₃PO₄2.0 - 2.5Dioxane100 - 120
Cs₂CO₃2.0 - 2.5THF65 - 80
KHMDS2.0 - 2.2Toluene80 - 100

Mandatory Visualizations

Catalytic Cycle

G Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination A Pd(0)L n B Oxidative Addition A->B C Ar-Pd(II)(L)-X B->C D Ligand Exchange C->D E Ar-Pd(II)(L)-NR'R'' D->E K [H-Base]+X- D->K F Reductive Elimination E->F F->A G Ar-NR'R'' F->G H R'R''NH H->D I Ar-X I->B J Base J->D

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow

G Figure 2: Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd Catalyst & Ligand to Flask B 2. Add Base, Aryl Halide & Amine A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir under Inert Gas C->D E 5. Monitor by TLC or GC-MS D->E F 6. Quench and Aqueous Wash E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Selective Oxidation of (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, 6-chloropyrazine-2-carboxaldehyde, is a valuable intermediate for the synthesis of various bioactive compounds and pharmaceutical agents. The challenge in this synthesis lies in achieving high conversion of the starting alcohol, (6-Chloropyrazin-2-yl)methanol, without over-oxidation to the corresponding carboxylic acid.[1] This document outlines common methodologies for this transformation and provides a detailed protocol for a robust and scalable oxidation reaction.

Overview of Suitable Oxidation Methodologies

Oxidizing Agent/SystemCommon Solvent(s)Typical TemperatureKey Advantages & Disadvantages
Activated Manganese Dioxide (MnO₂) Dichloromethane (DCM), Chloroform, Hexane, AcetoneRoom Temperature to RefluxAdvantages: Inexpensive, heterogeneous (easy workup via filtration), highly selective for activated alcohols (benzylic, allylic, heteroaromatic).[2] Disadvantages: Requires a large stoichiometric excess, reactivity can vary with preparation method, reactions can be slow.[3]
Dess-Martin Periodinane (DMP) Dichloromethane (DCM), ChloroformRoom TemperatureAdvantages: Very mild, neutral pH, high yields, short reaction times, broad functional group tolerance.[4][5] Disadvantages: Expensive, potentially explosive (especially on a large scale), high molecular weight reagent.[5]
Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N)Dichloromethane (DCM)-78 °C to Room Temp.Advantages: Mild conditions, high yields, avoids toxic metals.[6][7] Disadvantages: Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, precise temperature control is crucial.[7]

Given its cost-effectiveness, operational simplicity, and high selectivity for activated alcohols like this compound, Manganese Dioxide (MnO₂) is an excellent choice for this transformation, particularly on a preparative scale.[2]

Experimental Workflow for MnO₂ Oxidation

The following diagram illustrates the general workflow for the oxidation of this compound using activated manganese dioxide.

Oxidation_Workflow General Workflow for MnO₂ Oxidation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Start This compound in Dichloromethane Stir Stir at Room Temp. (Monitor by TLC/LC-MS) 12-48 hours Start->Stir Add MnO₂ Reagent Activated MnO₂ (5-10 eq.) Reagent->Stir Filter Filter through Celite® Wash with DCM Stir->Filter Reaction Complete Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Purify Purify via Chromatography (Silica Gel) Concentrate->Purify Crude Product Product 6-Chloropyrazine-2-carboxaldehyde Purify->Product Pure Product

Caption: General workflow for MnO₂ oxidation.

Detailed Protocol: Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol describes a representative procedure for the oxidation of this compound. The reaction should be monitored to determine the optimal reaction time, as the activity of MnO₂ can vary.[3]

Materials and Equipment:

  • This compound

  • Activated Manganese Dioxide (MnO₂, commercial or freshly prepared)

  • Dichloromethane (DCM), anhydrous

  • Celite® or another filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvents (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq.).

    • Dissolve the starting material in a suitable volume of anhydrous dichloromethane (DCM) to make an approximately 0.1 M solution.

    • To the stirred solution, add activated manganese dioxide (MnO₂) in a single portion. A significant excess, typically 5 to 10 equivalents by weight, is recommended for efficient conversion.[3]

  • Reaction:

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting alcohol spot is no longer visible. Reaction times can vary widely, from a few hours to 48 hours, depending on the activity of the MnO₂.

  • Work-up:

    • Upon completion, set up a filtration apparatus by placing a pad of Celite® (approx. 1-2 inches thick) in a Buchner funnel over a clean filter flask.

    • Filter the reaction mixture through the Celite® pad to remove the solid manganese salts.

    • Wash the filter cake thoroughly with several portions of DCM to ensure all the product is recovered.

    • Combine the filtrate and the washings.

  • Isolation and Purification:

    • Dry the combined organic filtrate over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-chloropyrazine-2-carboxaldehyde.

    • If necessary, purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the hydroxyl group of (6-Chloropyrazin-2-yl)methanol. This compound serves as a valuable building block in medicinal chemistry and drug discovery, and the modification of its hydroxyl moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail common and effective derivatization strategies, including esterification, etherification, and carbamate formation.

Overview of Derivatization Strategies

The primary alcohol of this compound is amenable to a variety of chemical transformations.[1] The selection of a particular derivatization method will depend on the desired functional group, the overall synthetic strategy, and the physicochemical properties of the target molecule. The three main derivatization pathways covered in this document are:

  • Esterification: To introduce a wide range of acyl groups, thereby modifying steric and electronic properties.

  • Etherification: To form stable ether linkages, often used to introduce alkyl or aryl substituents.

  • Carbamate Formation: To incorporate a carbamate moiety, a common functional group in pharmaceuticals that can act as a hydrogen bond donor and acceptor.

Data Presentation: Representative Quantitative Data

The following tables summarize typical quantitative data for the derivatization of this compound based on established chemical principles. Actual yields and purities may vary depending on the specific substrate, reaction conditions, and purification methods employed.

Table 1: Esterification of this compound

Acylating AgentProductTypical Yield (%)Purity (%)
Acetyl Chloride(6-Chloropyrazin-2-yl)methyl acetate85-95>98
Benzoyl Chloride(6-Chloropyrazin-2-yl)methyl benzoate80-90>98
Acetic Anhydride(6-Chloropyrazin-2-yl)methyl acetate90-98>98

Table 2: Etherification of this compound

Alkylating AgentProductTypical Yield (%)Purity (%)
Methyl Iodide2-(Methoxymethyl)-6-chloropyrazine70-85>97
Benzyl Bromide2-(Benzyloxymethyl)-6-chloropyrazine65-80>97
Ethyl Bromide2-(Ethoxymethyl)-6-chloropyrazine70-85>97

Table 3: Carbamate Formation from this compound

ReagentProductTypical Yield (%)Purity (%)
Phenyl Isocyanate(6-Chloropyrazin-2-yl)methyl phenylcarbamate80-95>98
Methyl Isocyanate(6-Chloropyrazin-2-yl)methyl methylcarbamate85-95>98
1,1'-Carbonyldiimidazole (CDI) followed by AmineCorresponding N-substituted carbamate75-90>97

Experimental Protocols

The following are detailed protocols for the key derivatization reactions.

Esterification using Acyl Chlorides

This protocol describes the synthesis of (6-Chloropyrazin-2-yl)methyl acetate using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (6-Chloropyrazin-2-yl)methyl acetate.

Etherification via Williamson Ether Synthesis

This protocol describes the synthesis of 2-(methoxymethyl)-6-chloropyrazine using methyl iodide. The Williamson ether synthesis is a versatile method for preparing ethers.[2][3][4][5][6]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(methoxymethyl)-6-chloropyrazine.

Carbamate Formation using Isocyanates

This protocol describes the synthesis of (6-Chloropyrazin-2-yl)methyl phenylcarbamate using phenyl isocyanate. The synthesis of carbamates is a crucial reaction in organic and medicinal chemistry.[7][8][9][10][11]

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous toluene or THF

  • Dibutyltin dilaurate (DBTDL) or other suitable catalyst (optional)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add phenyl isocyanate (1.05 eq) to the solution.

  • If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or the disappearance of the isocyanate peak in the IR spectrum (~2250-2275 cm⁻¹).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent like hexane.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure (6-Chloropyrazin-2-yl)methyl phenylcarbamate.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described derivatization reactions.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_alcohol This compound reaction Esterification (Base, Solvent) start_alcohol->reaction start_acyl Acyl Chloride / Anhydride start_acyl->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product (6-Chloropyrazin-2-yl)methyl ester purification->product

Caption: Esterification reaction workflow.

Etherification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_alcohol This compound alkoxide_formation Alkoxide Formation (NaH, Solvent) start_alcohol->alkoxide_formation start_alkyl Alkyl Halide sn2_reaction SN2 Reaction start_alkyl->sn2_reaction alkoxide_formation->sn2_reaction workup Aqueous Workup sn2_reaction->workup purification Column Chromatography workup->purification product 2-(Alkoxymethyl)-6-chloropyrazine purification->product

Caption: Williamson ether synthesis workflow.

Carbamate_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Product start_alcohol This compound reaction Carbamate Formation (Solvent, Catalyst) start_alcohol->reaction start_isocyanate Isocyanate start_isocyanate->reaction purification Filtration / Recrystallization reaction->purification product (6-Chloropyrazin-2-yl)methyl carbamate purification->product

Caption: Carbamate formation workflow.

References

Application Notes and Protocols: (6-Chloropyrazin-2-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," typically with molecular weights under 300 Da, to probe the binding pockets of biological targets.[1][3] These fragments, although often exhibiting weak binding affinities, can form highly efficient interactions with the target protein.[2] Through structure-guided optimization, these initial fragment hits can be elaborated into potent and selective drug candidates.[1][4][5]

(6-Chloropyrazin-2-yl)methanol is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its pyrazine core is a common scaffold in biologically active molecules, and the chloro- and methanol- substituents provide vectors for chemical modification, making it an attractive candidate for fragment libraries. This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein kinase.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its classification as a suitable fragment for FBDD, adhering to the commonly accepted "Rule of Three."

PropertyValueSource
Molecular Formula C5H5ClN2O[6]
Molecular Weight 144.56 g/mol [6]
CAS Number 1240602-95-2[6][7]
Purity 96-97%[6][7]

Table 1: Physicochemical properties of this compound.

Hypothetical FBDD Workflow

The following diagram illustrates a typical FBDD workflow, from initial screening to lead optimization, in which this compound could be identified as a key fragment hit.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library Primary_Screening Primary Screening (e.g., TSA, SPR) Fragment_Library->Primary_Screening Hit_Selection Hit Selection Primary_Screening->Hit_Selection Orthogonal_Assay Orthogonal Assay (e.g., ITC, NMR) Hit_Selection->Orthogonal_Assay Structural_Biology Structural Biology (X-ray, NMR) Orthogonal_Assay->Structural_Biology Fragment_Growing Fragment Growing Structural_Biology->Fragment_Growing Fragment_Linking Fragment Linking Structural_Biology->Fragment_Linking Fragment_Merging Fragment Merging Structural_Biology->Fragment_Merging Lead_Optimization Lead Optimization Fragment_Growing->Lead_Optimization Fragment_Linking->Lead_Optimization Fragment_Merging->Lead_Optimization

A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

This section provides detailed protocols for key experiments in an FBDD campaign involving this compound.

Primary Screening: Thermal Shift Assay (TSA)

Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.

Materials:

  • Target protein stock solution (e.g., 1 mg/mL in a suitable buffer like 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment library, including this compound, dissolved in DMSO.

  • 96-well qPCR plates.

  • Real-time PCR instrument.

Protocol:

  • Prepare a master mix containing the target protein and SYPRO Orange dye. For a 96-well plate, mix 20 µL of 1 mg/mL protein solution with 2 µL of 5000x SYPRO Orange, and bring the volume to 1.8 mL with buffer.

  • Aliquot 18 µL of the master mix into each well of a 96-well plate.

  • Add 2 µL of each fragment solution (typically at 10 mM in DMSO) to the wells. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument.

  • Set up a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm in the presence of a fragment indicates binding.

Hit Validation: Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of fragment hits and determine their thermodynamic binding profile (KD, ΔH, ΔS).

Materials:

  • Target protein, dialyzed into ITC buffer (e.g., 20 mM phosphate, 100 mM NaCl, pH 7.4).

  • This compound, dissolved in the same ITC buffer.

  • Isothermal Titration Calorimeter.

Protocol:

  • Prepare the protein solution at a concentration of 20-50 µM in the ITC cell.

  • Prepare the this compound solution at a concentration 10-20 times that of the protein in the injection syringe.

  • Set the experimental temperature (e.g., 25 °C).

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution.

  • Record the heat changes associated with each injection.

  • Integrate the heat peaks and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

Structural Biology: X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein in complex with this compound to guide structure-based drug design.

Materials:

  • Highly pure and concentrated target protein.

  • This compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment.

Protocol:

  • Set up crystallization trials for the target protein using vapor diffusion (sitting or hanging drop) methods.

  • Once protein crystals are obtained, soak them in a solution containing this compound (typically 1-10 mM) for a defined period.

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement.

  • Build the model of the protein-fragment complex and refine it. The resulting electron density map should confirm the binding mode and orientation of this compound in the protein's active site.

Data Presentation

The following tables present hypothetical data from an FBDD screening campaign where this compound was identified as a hit.

Fragment IDFragment NameMolecular Weight (Da)KD (µM) from ITCLigand Efficiency (LE)
F01This compound144.562500.35
F02Fragment A120.158000.28
F03Fragment B155.201500.39
F04Fragment C132.16>1000-

Table 2: Summary of initial fragment screening results. Ligand Efficiency (LE) is calculated as -1.37 * pKD / Number of Heavy Atoms.

ParameterValue
Dissociation Constant (KD)250 µM
Enthalpy Change (ΔH)-5.2 kcal/mol
Entropy Change (-TΔS)-1.5 kcal/mol
Stoichiometry (n)0.98

Table 3: Thermodynamic binding parameters for this compound to the target kinase as determined by ITC.

Hit Optimization: Fragment Growing

Structural information obtained from X-ray crystallography is crucial for the rational design of more potent compounds from the initial fragment hit. The following diagram illustrates a hypothetical "fragment growing" strategy starting from this compound.

Fragment_Growing cluster_0 Initial Hit cluster_1 Growth Vectors cluster_2 Optimized Lead Fragment This compound KD = 250 µM Methanol Methanol Group Fragment->Methanol Explore interactions in solvent-exposed region Pyrazine_N Pyrazine Nitrogen Fragment->Pyrazine_N Target H-bond with backbone carbonyl Chloro Chloro Group Fragment->Chloro Displace with larger hydrophobic group Lead_Compound Lead Compound KD = 0.5 µM Methanol->Lead_Compound Pyrazine_N->Lead_Compound Chloro->Lead_Compound

A schematic representation of a fragment growing strategy.

This strategy involves chemically modifying the initial fragment at specific vectors to achieve additional favorable interactions with the target protein, thereby improving binding affinity and selectivity.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the presence of clear vectors for chemical elaboration make it an ideal candidate for hit-to-lead optimization. The protocols and data presented herein provide a comprehensive guide for researchers aiming to utilize this and similar fragments in their drug discovery efforts. The integration of biophysical screening, thermodynamic characterization, and structural biology is paramount to the success of any FBDD project.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (6-Chloropyrazin-2-yl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of (6-chloropyrazin-2-yl)methanol and its reaction products. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Table 1: Troubleshooting Common Purification Issues

Issue Possible Causes Solutions
Low Yield After Purification - Incomplete reaction. - Product loss during transfers. - Suboptimal crystallization conditions. - Incorrect fraction collection during chromatography.- Monitor reaction completion using Thin Layer Chromatography (TLC). - Minimize transfers between flasks.[1] - Optimize solvent systems and cooling rates for recrystallization.[1][2] - Carefully monitor column chromatography with TLC to identify and collect the correct fractions.[3]
Product Fails to Crystallize ("Oils Out") - Presence of impurities. - Supersaturated solution is too concentrated. - Cooling the solution too quickly.- Attempt to purify a small sample by column chromatography to remove impurities. - Add a small amount of additional solvent to the oiled-out mixture and gently heat until dissolved, then cool slowly.[4] - Use a seed crystal to induce crystallization.[4] - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
Persistent Impurities in Purified Product (Observed by NMR/LC-MS) - Co-elution of impurities during column chromatography. - Impurity has similar solubility to the product. - Unreacted starting materials or by-products.- Adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary.[3] - Attempt a second recrystallization using a different solvent system.[5] - Consider a chemical wash (e.g., a mild acid or base wash during workup) to remove reactive impurities.
Product Degradation During Purification - Exposure to high temperatures for extended periods. - Presence of acidic or basic impurities. - Sensitivity to air or light.- Use a rotovap with a water bath at a moderate temperature for solvent removal. - Neutralize the crude reaction mixture before purification. - Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities depend on the synthetic route. If reducing 6-chloropyrazine-2-carboxylic acid, unreacted starting material or the corresponding aldehyde may be present. If starting from 2-chloro-6-(chloromethyl)pyrazine, residual starting material and di-substituted byproducts are possible impurities. Over-oxidation during certain reactions can also lead to the formation of the corresponding carboxylic acid.[6]

Q2: Which purification method is most effective for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[3]

  • Recrystallization is often efficient for removing small amounts of impurities from a solid product and is suitable for larger scales.[2][6]

  • Column chromatography is highly effective for separating mixtures with multiple components or when impurities have similar solubility to the product.[3]

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography.[3] By spotting the collected fractions on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain the pure product, which contain impurities, and which are mixed.

Q4: What are some suitable solvent systems for the recrystallization of this compound?

A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Common solvent systems for polar organic molecules include ethanol/water mixtures, ethyl acetate/hexane mixtures, or isopropanol.[5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q5: What safety precautions should be taken during the purification of this compound?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle organic solvents with care as they are often flammable. Avoid inhalation of dust or vapors.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., isopropanol, ethyl acetate, or a hexane/ethyl acetate mixture) dropwise at room temperature until the solid just dissolves. If the solid dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the solid when heated but will result in crystal formation upon cooling.[2][4]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hotplate or in a water bath). Continue adding the solvent until the solid is completely dissolved.[4]

  • Decoloration (Optional): If the solution is colored due to impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography Purification
  • Stationary Phase: Silica gel (230-400 mesh) is a common choice for the stationary phase.[3]

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable mobile phase. A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution can be used, starting with a less polar solvent (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 2: Comparison of Purification Techniques

Technique Best For Advantages Disadvantages
Recrystallization Removing small amounts of impurities from a solid product; large-scale purification.High recovery of pure product; simple procedure.May not be effective for complex mixtures or oily products; requires finding a suitable solvent.
Column Chromatography Separating complex mixtures; purifying non-crystalline products; removing impurities with similar solubility.High resolution separation; versatile for a wide range of compounds.Can be time-consuming; may result in product loss on the column; requires larger volumes of solvent.
Liquid-Liquid Extraction Removing soluble impurities (e.g., salts) from an organic solution.Quick and easy for initial workup.Not effective for separating compounds with similar solubility in the chosen solvents.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Isolation crude_product Crude Reaction Product dissolve Dissolve in Appropriate Solvent crude_product->dissolve column_chrom Column Chromatography dissolve->column_chrom recrystallization Recrystallization dissolve->recrystallization tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis pure_product Pure this compound recrystallization->pure_product combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal solvent_removal->pure_product

Caption: General workflow for the purification of this compound.

Purification_Decision_Tree start Is the crude product a solid? impurities_q Are there multiple impurities or is the main impurity difficult to remove? start->impurities_q Yes chromatography Use Column Chromatography start->chromatography No (Product is an oil) is_solid_yes Yes is_solid_no No recrystallize Attempt Recrystallization impurities_q->recrystallize No impurities_q->chromatography Yes impurities_yes Yes impurities_no No

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Overcoming Low Yield in (6-Chloropyrazin-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (6-Chloropyrazin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and established synthetic route is the reduction of a 6-chloropyrazine-2-carboxylic acid derivative, typically the methyl or ethyl ester, using a powerful reducing agent such as lithium aluminum hydride (LAH). This method is favored for its relatively straightforward procedure and accessibility of starting materials.

Q2: I am experiencing significantly lower than expected yields. What are the potential primary causes?

A2: Low yields in this reaction can stem from several factors:

  • Incomplete Reaction: The reduction may not have gone to completion.

  • Side Reactions: Competing reactions can consume the starting material or the product.

  • Degradation: The product may be unstable under the reaction or workup conditions.

  • Purification Losses: Significant amounts of the product may be lost during the purification process.

Q3: What are the common side reactions to be aware of during the LAH reduction?

A3: A common side reaction is the over-reduction of the pyrazine ring, especially under harsh conditions (e.g., prolonged reaction times or high temperatures). Another potential side reaction is the cleavage of the chloro-substituent, leading to the formation of pyrazin-2-yl)methanol.

Q4: How can I monitor the progress of the reaction to ensure it goes to completion?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting ester, the intermediate aldehyde (if any), and the final alcohol product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the best practices for the workup of a lithium aluminum hydride reaction?

A5: A careful and controlled workup is critical for safety and to maximize yield. A widely used and generally safe method is the Fieser workup, which involves the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water to the cooled reaction mixture. This procedure quenches the excess LAH and precipitates the aluminum salts, which can then be filtered off.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reducing agent or reaction time. 2. Side reactions: Over-reduction or dehalogenation. 3. Product degradation: Harsh workup conditions. 4. Purification losses: Inefficient extraction or chromatography.1. Optimize reaction conditions: Use a slight excess of LAH (1.5-2.0 equivalents). Monitor the reaction by TLC and extend the reaction time if necessary. Maintain a low temperature (0 °C to room temperature). 2. Control reaction temperature: Perform the reaction at 0 °C to minimize side reactions. 3. Gentle workup: Use a Fieser workup at low temperatures. Avoid strongly acidic conditions. 4. Optimize purification: Use continuous liquid-liquid extraction if the product has moderate water solubility. Optimize the solvent system for column chromatography to ensure good separation.
Presence of Unreacted Starting Material (Ester) 1. Insufficient LAH: The amount of LAH was not enough to reduce all of the ester. 2. Deactivated LAH: The LAH used may have been old or exposed to moisture.1. Increase LAH stoichiometry: Use a higher excess of LAH (e.g., 2.5 equivalents). 2. Use fresh LAH: Ensure the LAH is fresh and has been stored under anhydrous conditions.
Formation of a Significant Amount of Byproduct 1. Over-reduction: The pyrazine ring may have been partially or fully reduced. 2. Dehalogenation: The chloro group may have been cleaved.1. Milder reaction conditions: Shorten the reaction time and maintain a low temperature (0 °C). Consider using a less reactive reducing agent like sodium borohydride in combination with a Lewis acid, although this may require significant optimization. 2. Careful temperature control: Avoid allowing the reaction to warm up excessively.
Difficulty in Isolating the Product 1. Product is water-soluble: Significant loss during aqueous workup. 2. Emulsion formation during extraction: Makes phase separation difficult.1. Saturate the aqueous layer with NaCl: This can decrease the solubility of the product in the aqueous phase. Use continuous liquid-liquid extraction for an extended period. 2. Break the emulsion: Add a small amount of brine or a different organic solvent. Centrifugation can also be effective.

Experimental Protocols

Synthesis of Methyl 6-chloropyrazine-2-carboxylate (Precursor)

A common route to the precursor involves the esterification of 6-chloropyrazine-2-carboxylic acid.

Reaction Scheme:

precursor_synthesis start 6-Chloropyrazine-2-carboxylic acid product Methyl 6-chloropyrazine-2-carboxylate start->product Esterification reagents Methanol (Solvent) Thionyl Chloride (or other esterification agent) reagents->product reduction_reaction start Methyl 6-chloropyrazine-2-carboxylate product This compound start->product Reduction reagents 1. Lithium Aluminum Hydride (LAH) in THF 2. Aqueous Workup reagents->product troubleshooting_workflow start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Significant Side Products? check_completion->side_products Yes solution1 Increase LAH stoichiometry Extend reaction time Use fresh LAH incomplete->solution1 purification_issue Difficulty in Purification? side_products->purification_issue No solution2 Lower reaction temperature Shorter reaction time side_products->solution2 Yes solution3 Optimize extraction pH Use continuous extraction Optimize chromatography purification_issue->solution3 Yes end Improved Yield purification_issue->end No, yield still low solution1->end solution2->end solution3->end

Technical Support Center: Suzuki Coupling with (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions encountered during the Suzuki-Miyaura coupling of (6-Chloropyrazin-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side products when using this compound in a Suzuki coupling reaction?

A1: The most frequently observed side products stem from three primary undesired reaction pathways: protodeboronation of the organoboron reagent, homocoupling of the boronic acid, and dehalogenation of the chloropyrazine starting material. The nitrogen atoms in the pyrazine ring can also lead to catalyst poisoning, resulting in low conversion rates.[1][2][3]

G cluster_product Desired Product SM_A This compound Product Desired Cross-Coupled Product SM_A->Product Suzuki Coupling Side_C Dehalogenation SM_A->Side_C H-Source SM_B Aryl Boronic Acid (Ar-B(OH)₂) SM_B->Product Side_A Protodeboronation (Ar-H) SM_B->Side_A Proton Source (H₂O, ROH) Side_B Homocoupling (Ar-Ar) SM_B->Side_B O₂ or Pd(II)

Caption: Key reactions in the Suzuki coupling of this compound.

Q2: I'm observing significant formation of a biaryl product derived from my boronic acid (Ar-Ar). What is causing this homocoupling and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction primarily caused by two mechanisms: the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst that reacts directly with the boronic acid.[4][5]

Troubleshooting & Optimization:

  • Rigorous Degassing: The most critical step is to eliminate dissolved oxygen.[6] Before adding the catalyst, thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6][7]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the Pd(II)-mediated pathway.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions promote rapid reduction to Pd(0).

  • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress Pd(II)-mediated homocoupling.[6]

  • Reaction Order: Add the boronic acid after the catalyst and aryl halide are already in the inerted mixture.

Q3: My main byproduct is the arene corresponding to my boronic acid (Ar-H). Why is this protodeboronation happening and what can I do to minimize it?

A3: Protodeboronation is the cleavage of the C-B bond by a proton source, which is often water or alcohol present in the reaction.[8] Heteroaryl boronic acids, especially those containing basic nitrogen atoms, can be particularly susceptible to this side reaction.[1][8]

Troubleshooting & Optimization:

  • Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the primary proton source.

  • Switch to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives that are less prone to protodeboronation. Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are excellent alternatives.[2][8] They participate in the catalytic cycle via a "slow-release" of the boronic acid, keeping its concentration low and minimizing side reactions.[8]

  • Choice of Base: The base can influence the rate of protodeboronation. Screen different bases; sometimes a weaker base or a fluoride source like CsF or KF can be beneficial.

  • Temperature Control: Lowering the reaction temperature may decrease the rate of protodeboronation relative to the desired cross-coupling.

Q4: My reaction is sluggish and gives a low yield of the desired product, with unreacted starting material. What's the likely cause?

A4: Low reactivity is often due to catalyst deactivation or "poisoning." The Lewis basic nitrogen atoms of the pyrazine ring can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][3] Poor solubility of starting materials can also impede the reaction.[9]

G Start Low Yield or No Reaction Check_SM Unreacted Starting Material? Start->Check_SM Check_Byproducts Complex Mixture of Byproducts? Check_SM->Check_Byproducts No Cause_Poison Potential Cause: Catalyst Poisoning by Pyrazine-N Check_SM->Cause_Poison Yes Cause_Conditions Potential Cause: Sub-optimal Conditions Check_Byproducts->Cause_Conditions No Cause_Side_Rxns Potential Cause: Dominant Side Reactions Check_Byproducts->Cause_Side_Rxns Yes Solution_Poison Solution: - Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) - Use a Pre-formed Precatalyst (e.g., XPhos Pd G3) Cause_Poison->Solution_Poison Solution_Conditions Solution: - Increase Reaction Temperature - Screen Different Solvents/Bases Cause_Conditions->Solution_Conditions Solution_Side_Rxns Solution: - Address Homocoupling (Degas) - Address Protodeboronation (Use Boronate Ester) Cause_Side_Rxns->Solution_Side_Rxns

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Troubleshooting & Optimization:

  • Ligand Choice: Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][10] These ligands promote the desired reaction steps and can sterically hinder the pyrazine nitrogen from binding to the palladium.

  • Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 type) are often more efficient at generating the active Pd(0) species and can be more resistant to deactivation.[10]

  • Solvent and Temperature: Screen different solvents to improve solubility.[9] Common choices include dioxane, THF, DMF, or toluene, often with water.[3] Increasing the reaction temperature can sometimes overcome the activation barrier.[10]

Quantitative Data Summary

The selection of ligand and base is critical when coupling nitrogen-containing heterocycles. The tables below summarize representative data to guide optimization.

Table 1: Effect of Ligand on Suzuki Coupling of Heteroaryl Chlorides

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 Pd₂(dba)₃ (2) P(t-Bu)₃ (4) K₃PO₄ Dioxane 100 95 [11]
2 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 98 [12]
3 Pd(OAc)₂ (3) RuPhos (6) Cs₂CO₃ Dioxane 80 92 [12]

| 4 | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 80 | 60-70 |[13] |

Table 2: Effect of Base and Boron Source on Side Reactions

Entry Boron Source Base Conditions Major Side Product Mitigation Strategy Reference
1 Aryl Boronic Acid Na₂CO₃ Aqueous, Air Homocoupling (Ar-Ar) Rigorous degassing, use of Pd(0) source [4][6]
2 2-Pyridyl Boronic Acid K₃PO₄ Aqueous Protodeboronation Use of MIDA boronate ester or trifluoroborate [8]

| 3 | Electron-deficient Ar-B(OH)₂ | Na₂CO₃ | Anhydrous | Homocoupling | Switch to bulky ligand like SPhos |[14] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This is a generalized procedure that should be optimized for each specific boronic acid partner.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[10]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes by inserting an inlet needle connected to the inert gas line and an outlet needle.

  • Catalyst/Ligand Addition: Under the positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[10]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[14]

Protocol 2: Preparation of an Aryl Pinacol Boronate Ester to Mitigate Protodeboronation

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is recommended.

  • Setup: In a round-bottom flask, dissolve the aryl boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Toluene).

  • Drying: Add a drying agent like anhydrous MgSO₄ or Na₂SO₄ to remove water formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction can be heated gently if necessary.

  • Workup: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction (Protocol 1, substituting the boronic acid). If necessary, it can be purified by recrystallization or flash column chromatography.

References

Technical Support Center: Palladium Catalyst Removal from (6-Chloropyrazin-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving (6-Chloropyrazin-2-yl)methanol.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.

Problem 1: Incomplete Removal of Palladium Catalyst

Symptoms:

  • The final product solution remains colored (typically black or dark brown).

  • Analysis of the product by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other sensitive analytical techniques reveals high levels of residual palladium.[1][2]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Ineffective Filtration of Heterogeneous Catalysts 1. Use of an appropriate filter aid: Employ a pad of Celite® (1-2 cm thick) over a sintered glass funnel to effectively trap fine palladium particles.[3][4] 2. Proper filtration technique: Ensure the Celite bed is well-settled and washed with the reaction solvent before filtering the reaction mixture. 3. Consider double filtration: For very fine particles, passing the filtrate through a second Celite pad may be necessary.
Presence of Soluble Palladium Species 1. Switch to a scavenging method: Filtration is ineffective for homogeneous catalysts. Utilize a suitable palladium scavenger to remove soluble palladium species.[5] 2. Precipitation: Attempt to precipitate the palladium by adding an anti-solvent before filtration.[4]
Catalyst Poisoning by the Pyrazine Moiety 1. Select a robust catalyst: For future reactions, consider using bulky, electron-rich phosphine ligands that can shield the palladium center and reduce coordination with the nitrogen atoms of the pyrazine ring.[6] 2. Use a pre-catalyst: Employing a well-defined palladium pre-catalyst can minimize deactivation.[6]

Problem 2: Low Product Yield After Purification

Symptoms:

  • Significant loss of this compound product after the palladium removal step.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Product Adsorption onto the Scavenger or Filter Aid 1. Minimize the amount of adsorbent: Use the minimum effective amount of scavenger or activated carbon.[1] 2. Thorough washing: Wash the scavenger or Celite pad with fresh solvent to recover any adsorbed product.[1] 3. Optimize solvent choice: Use a solvent in which your product is highly soluble to minimize its adsorption.[1]
Co-precipitation of Product with Palladium 1. Modify precipitation conditions: If using precipitation for palladium removal, screen different anti-solvents or adjust the rate of addition to minimize product co-precipitation.
Product Degradation 1. Milder scavenging conditions: If using a scavenger that requires elevated temperatures, try performing the scavenging at room temperature for a longer duration.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from reactions involving nitrogen-containing heterocycles like this compound?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or amine functionalities).[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[1][4]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1]

Q2: How do I choose the best palladium removal method for my specific experiment with this compound?

A2: The optimal method depends on several factors:

  • The nature of your palladium catalyst: Heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(PPh₃)₄).

  • The oxidation state of the palladium: Pd(0) or Pd(II). Thiol-based scavengers are often effective for Pd(II).[7]

  • The solvent system: The polarity of the solvent can affect the efficiency of scavengers.[5]

  • The required purity level: For pharmaceutical applications with stringent limits on residual metals, a combination of methods may be necessary.

The decision-making workflow below can guide your selection process.

Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities. For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10g.[8]

Q4: Can the pyrazine ring in my compound interfere with palladium removal?

A4: Yes, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially leading to catalyst poisoning or the formation of stable complexes that are difficult to remove.[6] This may require the use of more robust removal techniques or a combination of methods.

Data Presentation

Table 1: Comparison of Palladium Removal Efficiencies with Different Scavengers

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Silica-BasedThiol2400≤ 16> 99.3[9]
Polymer-Based (MP-TMT)Trimercaptotriazine852<10> 98.8[10]
Activated Carbon-22392099.1[11]
Polymer-Based (Quadrapure)Thiol2400>100< 95.8[9]

Note: Efficiency can vary depending on the specific reaction conditions, substrate, and catalyst used.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 wt% relative to the crude product, or as recommended by the manufacturer).[7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.[7]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[2]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[7]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Palladium_Removal_Workflow start Reaction Work-up (this compound) catalyst_type Determine Catalyst Type start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Is it a solid? homogeneous Homogeneous (e.g., Pd(PPh3)4) catalyst_type->homogeneous Is it dissolved? filtration Filtration through Celite® heterogeneous->filtration scavenging Scavenging (Solid-Supported Scavenger or Activated Carbon) homogeneous->scavenging analysis Analyze Residual Pd (ICP-MS) filtration->analysis scavenging->analysis end Purified Product analysis->end pass troubleshoot Troubleshoot: - Optimize Scavenger - Increase Scavenging Time/Temp - Combination of Methods analysis->troubleshoot fail pass < 10 ppm fail > 10 ppm troubleshoot->scavenging

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Logic start Incomplete Pd Removal check_filtration Using Filtration? start->check_filtration improve_filtration Improve Filtration: - Use Celite® - Double Filtration check_filtration->improve_filtration Yes check_scavenger Using Scavenger? check_filtration->check_scavenger No end Problem Resolved improve_filtration->end optimize_scavenger Optimize Scavenging: - Screen Scavengers - Increase Equivalents - Adjust Time/Temp check_scavenger->optimize_scavenger Yes check_yield Low Product Yield? check_scavenger->check_yield No optimize_scavenger->end minimize_loss Minimize Product Loss: - Reduce Adsorbent Amount - Thoroughly Wash Adsorbent - Change Solvent check_yield->minimize_loss Yes check_yield->end No minimize_loss->end

Caption: Troubleshooting logic for common palladium removal issues.

References

Technical Support Center: Protecting Group Strategies for (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the protection of the primary alcohol in (6-chloropyrazin-2-yl)methanol. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the primary alcohol in this compound?

A1: The most common protecting groups for primary alcohols, including this compound, are silyl ethers and benzyl ethers. The choice of protecting group depends on the desired stability towards various reaction conditions and the specific deprotection method required for your synthetic route.

Q2: How do I choose between a silyl ether and a benzyl ether protecting group?

A2: The choice depends on the subsequent reaction steps in your synthesis.

  • Silyl ethers (e.g., TBDMS, TES, TIPS) are generally stable under basic and organometallic reaction conditions but are labile to acidic conditions and fluoride ion sources.[1][2] The steric bulk of the silyl group can be tuned to control its stability.[1][2]

  • Benzyl ethers (Bn) are robust under a wide range of acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis.[3][4] This makes them suitable when subsequent reactions involve non-catalytic reductions.

Q3: Will the chloro-substituent on the pyrazine ring affect the protection/deprotection reactions?

A3: The electron-withdrawing nature of the chloro-substituent and the pyrazine ring itself can potentially influence the reactivity of the hydroxyl group and the stability of the protected form. While standard protocols are generally applicable, some optimization of reaction conditions may be necessary. For instance, the acidity of the alcohol may be slightly increased, potentially requiring milder basic conditions for protection.

Troubleshooting Guides

Issue 1: Low yield during the protection of this compound with TBDMSCl.

Possible Causes and Solutions:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or gently heating the reaction mixture.[5] You can also consider using a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[5]

  • Poor solubility of starting material: this compound may have limited solubility in common non-polar solvents like DCM.

    • Solution: While DMF is a good solvent for the reaction, it can complicate the work-up.[5] If using DMF, ensure all of it is removed under high vacuum before extraction. For extraction of polar products, using a mixture of DCM with isopropanol (e.g., 30%) can improve recovery from the aqueous phase.[5]

  • Impure reagents: The TBDMSCl or imidazole may be of poor quality.

    • Solution: Use freshly opened or purified reagents. The purity of TBDMSCl can be checked by its melting point.

  • Steric hindrance: Although a primary alcohol, the pyrazine ring might present some steric hindrance.

    • Solution: Adding a catalytic amount of 4-DMAP (0.1 eq.) can accelerate the reaction.[5]

Issue 2: Incomplete deprotection of a TBDMS-protected this compound.

Possible Causes and Solutions:

  • Insufficient deprotection reagent: The amount of fluoride source (e.g., TBAF) or acid may be insufficient.

    • Solution: Increase the equivalents of the deprotection reagent. For TBAF, ensure it is not an old solution, as it can be hygroscopic and lose activity.

  • Reaction not at optimal temperature: Some deprotection reactions may require gentle heating.

    • Solution: If the reaction is sluggish at room temperature, try warming it to 40-50 °C.

  • Steric hindrance: The protected alcohol might be in a sterically congested environment within a larger molecule.

    • Solution: Consider using a less sterically hindered silyl group initially (e.g., TES) if subsequent steps allow. For deprotection, longer reaction times or stronger acidic conditions might be necessary, but be mindful of other acid-labile groups.

Issue 3: Side reactions observed during benzyl ether deprotection by hydrogenolysis.

Possible Causes and Solutions:

  • Reduction of the pyrazine ring or dechlorination: The pyrazine ring and the chloro-substituent can be susceptible to reduction under certain hydrogenolysis conditions.

    • Solution: Use a less active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be more selective. Alternatively, use transfer hydrogenation with a hydrogen donor like 1,4-cyclohexadiene or ammonium formate, which can offer milder conditions.[3][6] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to minimize over-reduction.

Experimental Protocols and Data

Silyl Ether Protection

Q4: What is a reliable protocol for the TBDMS protection of this compound?

A4: A standard protocol for TBDMS protection involves the use of TBDMSCl and imidazole in DMF.

Experimental Protocol: TBDMS Protection To a solution of this compound (1.0 eq.) in anhydrous DMF (~0.5 M) is added imidazole (2.5 eq.). The mixture is stirred until all solids dissolve. Then, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) is added in one portion. The reaction is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

DOT Script for TBDMS Protection Workflow

TBDMS_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_alc This compound reaction Stir at RT, Overnight start_alc->reaction start_reagents TBDMSCl, Imidazole, DMF start_reagents->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product TBDMS-protected Alcohol purify->product

Caption: Workflow for the TBDMS protection of this compound.

Q5: How do the reaction conditions differ for other silyl ethers like TES and TIPS?

A5: The general procedure is similar, but the reactivity of the silylating agent and the stability of the resulting silyl ether vary.

Table 1: Comparison of Silyl Ether Protecting Groups

Protecting GroupSilylating ReagentTypical ConditionsRelative Stability (Acidic)Deprotection Conditions
TBDMS TBDMSCl, Imidazole, DMFRoom Temp, 12-16 h~20,000TBAF in THF; or Acetic acid in THF/water[1][7]
TES TESCl, Imidazole, DMFRoom Temp, 2-6 h~64Mild acidic conditions (e.g., 1% HCl in EtOH)[1]
TIPS TIPSCl, Imidazole, DMFRoom Temp to 50°C, 12-24 h~700,000TBAF in THF; or stronger acidic conditions[1]

Relative stability compared to TMS = 1. Data is for general guidance and may vary with substrate.

Benzyl Ether Protection

Q6: What is a standard protocol for the benzyl protection of this compound?

A6: A common method for benzyl ether formation is the Williamson ether synthesis, using a strong base to deprotonate the alcohol followed by reaction with benzyl bromide.

Experimental Protocol: Benzyl Protection To a stirred suspension of NaH (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF (~0.5 M) at 0 °C is added a solution of this compound (1.0 eq.) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, then benzyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water at 0 °C, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

DOT Script for Benzyl Protection Workflow

Benzyl_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_alc This compound deprotonation Deprotonation at 0°C start_alc->deprotonation start_reagents NaH, Benzyl Bromide, THF start_reagents->deprotonation benzylation Benzylation, RT, Overnight deprotonation->benzylation quench Quench with Water benzylation->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Benzyl-protected Alcohol purify->product

Caption: Workflow for the benzyl protection of this compound.

Deprotection Protocols

Q7: How do I remove the TBDMS group?

A7: The TBDMS group is typically removed using a fluoride source or under acidic conditions.

Experimental Protocol: TBDMS Deprotection (TBAF) To a solution of the TBDMS-protected alcohol (1.0 eq.) in THF (~0.2 M) is added a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq.). The reaction is stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography.

Q8: What is the standard procedure for benzyl ether deprotection?

A8: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis.

Experimental Protocol: Benzyl Deprotection (Hydrogenolysis) To a solution of the benzyl-protected alcohol (1.0 eq.) in ethanol or ethyl acetate (~0.1 M) is added 10% Pd/C (10 mol% Pd). The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated to give the deprotected alcohol.

DOT Script for Deprotection Workflows

Deprotection_Workflows cluster_tbdms TBDMS Deprotection cluster_benzyl Benzyl Deprotection tbdms_start TBDMS-protected Alcohol tbdms_reaction Stir at RT, 1-4h tbdms_start->tbdms_reaction tbdms_reagents TBAF in THF tbdms_reagents->tbdms_reaction tbdms_workup Concentrate & Purify tbdms_reaction->tbdms_workup tbdms_product Deprotected Alcohol tbdms_workup->tbdms_product bn_start Benzyl-protected Alcohol bn_reaction Stir under H2 atmosphere bn_start->bn_reaction bn_reagents H2, Pd/C, EtOH bn_reagents->bn_reaction bn_workup Filter through Celite & Concentrate bn_reaction->bn_workup bn_product Deprotected Alcohol bn_workup->bn_product

Caption: General workflows for TBDMS and Benzyl group deprotection.

References

Technical Support Center: Optimizing Regioselectivity in the Functionalization of the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of the pyrazine ring. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired regiochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in the functionalization of a substituted pyrazine ring?

A1: The regioselectivity of pyrazine functionalization is primarily governed by a combination of electronic and steric factors. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack and challenging for electrophilic substitution. Key factors include:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) like amino or alkoxy groups can activate the ring towards electrophilic attack and direct incoming electrophiles. Conversely, electron-withdrawing groups (EWGs) such as chloro or cyano groups further deactivate the ring towards electrophiles but can activate it for nucleophilic aromatic substitution (SNAr) and direct the position of metalation.

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the regiochemical outcome. For instance, in lithiation reactions, the choice between kinetically and thermodynamically controlled conditions can lead to different regioisomers.[1]

  • Nature of the Reagents: The type of organometallic reagent (e.g., n-BuLi, LDA, TMP-bases), catalyst (e.g., palladium with specific ligands), and electrophile or nucleophile used will play a crucial role in determining the site of functionalization.

Q2: Why is my electrophilic halogenation of a simple alkylpyrazine affording low yields and a mixture of products?

A2: The pyrazine ring is inherently electron-deficient and therefore deactivated towards electrophilic aromatic substitution. Direct halogenation often requires harsh conditions, which can lead to low yields and lack of selectivity. To improve this, consider the following:

  • Activate the Ring: If possible, introduce an activating group to the pyrazine ring.

  • Alternative Strategies: Consider a metalation-halogenation sequence. Directed ortho-metalation (DoM) can provide excellent regiocontrol. Alternatively, for some substrates, a ring-opening, halogenation, ring-closing strategy via Zincke imine intermediates can be highly regioselective for the 3-position.[2]

Q3: How can I favor monosubstitution over disubstitution in the Suzuki coupling of a dichloropyrazine?

A3: Achieving selective monosubstitution in cross-coupling reactions of dihalopyrazines can be challenging. To favor monosubstitution:

  • Control Stoichiometry: Use a slight excess (e.g., 1.0-1.2 equivalents) of the boronic acid.

  • Lower Catalyst Loading: Reducing the catalyst loading can sometimes favor monosubstitution.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction after the first coupling has occurred.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the reactivity and selectivity.

Troubleshooting Guides

Issue 1: Poor or Unexpected Regioselectivity in Directed ortho-Metalation (DoM)
Observed Problem Potential Cause(s) Suggested Solution(s)
Mixture of regioisomers obtained despite the presence of a directing group. 1. Incorrect Base: The chosen organolithium reagent may not be sufficiently hindered, leading to competitive deprotonation at other sites. 2. Temperature Too High: The reaction may not be under kinetic control, allowing for equilibration to a thermodynamically more stable, but undesired, lithiated intermediate. 3. Suboptimal Directing Group: The directing group may not be strong enough to exclusively direct metalation to the ortho position.1. Use a more hindered base: Switch from n-BuLi to s-BuLi, t-BuLi, or a lithium amide base like LDA or LiTMP.[3] 2. Maintain low temperatures: Ensure the reaction is maintained at -78 °C or lower throughout the addition and stirring time.[1] 3. Consider a stronger directing group: If possible, modify the substrate to include a more powerful directing group.
No reaction or very low conversion. 1. Insufficiently strong base. 2. Steric hindrance around the target proton. 1. Use a stronger base or a superbase: Consider using BuLi in combination with an alkoxide like LiDMAE.[4] 2. Increase reaction time or temperature slightly: While maintaining regioselectivity can be a concern, a modest increase in temperature (e.g., to -40 °C) or a longer reaction time may be necessary.
Addition of the organolithium reagent to the pyrazine ring instead of deprotonation. The pyrazine ring is highly electron-deficient, making it susceptible to nucleophilic addition, especially with less hindered organolithiums.Use a sterically hindered base like LDA or LiTMP, which are less likely to act as nucleophiles.[5]
Issue 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyrazines
Observed Problem Potential Cause(s) Suggested Solution(s)
Reaction with an amine on a 2-substituted-3,5-dichloropyrazine yields a mixture of 3- and 5-substituted products. The electronic nature of the substituent at the 2-position dictates the preferred site of nucleophilic attack.1. Analyze the substituent: If the C2-substituent is an electron-withdrawing group (EWG), the attack is favored at the 5-position. If it is an electron-donating group (EDG), the attack is favored at the 3-position.[6] 2. Computational analysis: Use DFT calculations to predict the most likely site of attack by analyzing the LUMO coefficients or calculating the activation energies for the formation of the Meisenheimer intermediates.
Low yield of the desired monosubstituted product. 1. Formation of the disubstituted product. 2. Decomposition of starting material or product under the reaction conditions. 1. Control stoichiometry: Use 1.0 equivalent of the nucleophile. 2. Lower the reaction temperature: SNAr reactions can often be run at lower temperatures to improve selectivity. 3. Use a milder base if one is required.
Issue 3: Difficulty in Separating Regioisomers
Observed Problem Potential Cause(s) Suggested Solution(s)
Co-elution of pyrazine regioisomers on normal-phase or reverse-phase column chromatography. Positional isomers of substituted pyrazines often have very similar polarities, making them difficult to separate.1. Optimize chromatographic conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol for normal phase; acetonitrile/water vs. methanol/water for reverse phase). A shallow gradient can improve resolution.[7] 2. Consider alternative stationary phases: If standard silica or C18 columns fail, try using a column with a different stationary phase (e.g., cyano or phenyl for reverse phase).[8] 3. Gas Chromatography (GC): For volatile pyrazines, GC often provides better resolution of isomers than HPLC. Use a column with a suitable stationary phase (e.g., DB-1, ZB-5MS).[9] 4. Preparative TLC or HPLC: If co-elution persists, preparative chromatography may be necessary.

Quantitative Data on Regioselectivity

The regioselectivity of pyrazine functionalization is highly dependent on the specific reaction and substituents. Below are tables summarizing some reported quantitative data.

Table 1: Regioselectivity in the Lithiation-Carbonylation of 2-Chloropyrazine [1]

EntryBaseReaction ConditionsProduct Ratio (3-substituted : 3,6-disubstituted)Total Yield (%)
1LiTMP-78 °C, 30 min then add electrophile1 : 0.560
2LiTMP-78 °C, 1.5 h then add electrophile1 : 1.275
3LiTMP0 °C, 1.5 h then add electrophile1 : 2.585

Table 2: Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidines with Phenylboronic Acid (as an analogue for pyrazines) [10]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield of 4-phenyl-2-chloropyrimidine (%)
1Pd(PPh3)4 (0.5)K2CO31,4-Dioxane150 (MW)71
2Pd(dppf)Cl2·CH2Cl2 (0.5)K2CO31,4-Dioxane150 (MW)70
3Pd(OAc)2/PPh3 (0.5)K2CO31,4-Dioxane150 (MW)65

Experimental Protocols

Protocol 1: Regioselective 3,6-Dilithiation and Carbonylation of 2-Chloropyrazine[1]

This protocol describes the synthesis of a symmetrical 3,6-dicarbonyl pyrazine derivative.

Materials:

  • 2-Chloropyrazine

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

  • Methyl benzoate

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of 2-chloropyrazine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of LiTMP (2.2 equiv) in THF dropwise.

  • Stir the reaction mixture at 0 °C for 1.5 hours.

  • Cool the mixture back to -78 °C and add methyl benzoate (2.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 15 minutes.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3,6-dicarbonyl derivative.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of a Halopyrazine[7]

This is a generalized protocol for the Suzuki-Miyaura cross-coupling of a halopyrazine with an arylboronic acid.

Materials:

  • Halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Standard reaction vessel for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the halopyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G Factors Influencing Regioselectivity in Pyrazine Functionalization cluster_0 Electronic Effects cluster_1 Reaction Type cluster_2 Reaction Conditions Substituent Substituent EDG Electron-Donating Group (e.g., -NH2, -OR) Substituent->EDG Directs ortho/para (Electrophilic Attack) EWG Electron-Withdrawing Group (e.g., -Cl, -CN) Substituent->EWG Directs meta (Electrophilic Attack) Activates for Nucleophilic Attack SNAr Nucleophilic Aromatic Substitution EDG->SNAr Influences site of attack DoM Directed ortho-Metalation EWG->DoM Directs metalation Base Base DoM->Base Choice is critical Temperature Temperature SNAr->Temperature Affects rate & selectivity CrossCoupling Cross-Coupling Catalyst Catalyst CrossCoupling->Catalyst Ligand choice matters

Caption: Key factors determining the regiochemical outcome of pyrazine functionalization.

G General Workflow for Regioselective Pyrazine Functionalization start Substituted Pyrazine reaction Functionalization Reaction (e.g., Lithiation, Suzuki, SNAr) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Regioisomerically Pure Product analysis->product Successful mixture Mixture of Regioisomers analysis->mixture Unsuccessful separation Isomer Separation (HPLC, GC) mixture->separation separation->product

Caption: A typical experimental workflow for the synthesis and purification of a functionalized pyrazine.

References

Preventing homocoupling byproducts in Sonogashira reactions of pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Sonogashira cross-coupling reactions with pyrazine substrates. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on preventing the formation of homocoupling byproducts.

Troubleshooting Guide: Minimizing Homocoupling in Pyrazine Sonogashira Reactions

This guide provides solutions to specific problems you might encounter during your Sonogashira coupling reactions with pyrazine halides, particularly the undesired formation of alkyne homocoupling (Glaser) byproducts.

Problem: Significant Formation of Homocoupling (Glaser) Byproduct

Possible Causes:

  • Presence of Oxygen: Oxygen is a key promoter of the oxidative dimerization of copper acetylide intermediates, which leads to homocoupling.[1][2]

  • Copper(I) Co-catalyst: While often used to increase reactivity, the copper(I) co-catalyst is also the primary catalyst for the Glaser homocoupling side reaction.[1][2][3]

  • High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly influence the competition between the desired cross-coupling and undesired homocoupling pathways.[1]

Solutions:

  • Ensure a Strictly Inert Atmosphere: Rigorously exclude oxygen from the reaction. This can be achieved by:

    • Using Schlenk techniques or a glovebox for reaction setup.[1]

    • Thoroughly degassing solvents by methods such as freeze-pump-thaw cycles (at least three) or by sparging with an inert gas like argon or nitrogen for an extended period.[1]

    • Drying all solid reagents in a vacuum oven before use.[1]

  • Employ Copper-Free Conditions: The most direct method to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[1][2][3] These methods often require careful optimization of the palladium catalyst, ligand, and base to achieve high yields.[2]

  • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture dropwise via a syringe pump can help maintain a low concentration, thus disfavoring homocoupling.[1]

  • Optimize Reaction Parameters:

    • Ligand Selection: Bulky and electron-rich phosphine ligands can sometimes promote the desired cross-coupling over homocoupling.[1] However, the optimal ligand is often substrate-dependent.

    • Base Selection: The choice of base is critical. Secondary amines such as piperidine or diisopropylamine can sometimes be more effective at minimizing homocoupling than tertiary amines like triethylamine.[2][3]

    • Solvent Selection: The solvent can influence the reaction outcome. Ensure the use of anhydrous and degassed solvents.[1]

  • Utilize a Reducing Atmosphere: In some cases, using an atmosphere of hydrogen gas diluted with nitrogen or argon can help to scavenge residual oxygen, thereby reducing homocoupling to as low as 2%.[4]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetric diyne.[2] This undesired reaction consumes the alkyne starting material, reduces the yield of the desired pyrazine-alkyne product, and complicates purification.[2]

Q2: What are the primary drivers of homocoupling?

A2: The two main causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[1] The copper co-catalyst, while beneficial for the Sonogashira reaction, also catalyzes this unwanted side reaction.[1][2]

Q3: Are pyrazine substrates particularly prone to issues in Sonogashira reactions?

A3: Pyrazines can be effective substrates in Sonogashira couplings, including chloropyrazines.[5] However, the nitrogen atoms in the pyrazine ring can potentially coordinate to the palladium catalyst, which could lead to catalyst inhibition.[6] This may necessitate the use of specific ligands, such as sterically hindered ones, to prevent this coordination and maintain catalytic activity.[6]

Q4: Which pyrazine halide is the most reactive in Sonogashira couplings?

A4: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[6] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily broken during the oxidative addition step of the catalytic cycle.[6] Consequently, reactions with chloropyrazines may require more forcing conditions or more active catalyst systems.[6]

Q5: Can I completely avoid homocoupling?

A5: While complete elimination can be challenging, homocoupling can be significantly minimized to negligible levels. The most effective strategy is the use of copper-free Sonogashira protocols.[1][3] In copper-catalyzed systems, rigorous exclusion of oxygen and slow addition of the alkyne are critical for suppressing this side reaction.[1]

Process Visualization

To aid in understanding the reaction dynamics and troubleshooting, the following diagrams illustrate the key pathways and workflows.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling cluster_glaser Glaser Homocoupling Py_X Pyrazine-Halide (Py-X) Sonogashira_Product Desired Product (Py-C≡C-R) Py_X->Sonogashira_Product Pd(0), Cu(I), Base R_C_CH Terminal Alkyne (R-C≡CH) R_C_CH->Sonogashira_Product Glaser_Product Homocoupling Byproduct (R-C≡C-C≡C-R) R_C_CH->Glaser_Product Cu(I), O2, Base Pd_cat Pd(0) Catalyst Cu_cat Cu(I) Co-catalyst Base Base Oxygen Oxygen (O2) Oxygen->Glaser_Product

Figure 1: Competing pathways in a copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Rigorously degas all solvents and reagents. Use Schlenk line or glovebox. Check_Inert->Degas No Check_Cu Is a copper co-catalyst being used? Check_Inert->Check_Cu Yes Degas->Check_Cu Switch_Cu_Free Action: Switch to a copper-free protocol. Check_Cu->Switch_Cu_Free Yes Check_Alkyne_Addition How is the alkyne added? Check_Cu->Check_Alkyne_Addition No (already Cu-free) Success Homocoupling Minimized Switch_Cu_Free->Success Slow_Addition Action: Add alkyne slowly via syringe pump. Check_Alkyne_Addition->Slow_Addition All at once Optimize Action: Optimize other parameters (ligand, base, solvent). Check_Alkyne_Addition->Optimize Slowly Slow_Addition->Optimize Optimize->Success

Figure 2: A logical workflow for troubleshooting homocoupling in Sonogashira reactions.

Experimental Protocols

Below are representative experimental protocols designed to minimize homocoupling byproducts.

Protocol 1: Copper-Free Sonogashira Coupling of a Pyrazine Halide

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[2]

Reagent Preparation:

  • In a glovebox or under a strong flow of inert gas, add the pyrazine halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) to a dry Schlenk tube.[1]

  • Add the base (e.g., K₃PO₄, 2.0 mmol).[1]

Solvent Addition:

  • Add anhydrous and thoroughly degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[1]

Reaction Execution:

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.[1]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[2]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling

This protocol uses a copper co-catalyst but incorporates measures to rigorously exclude oxygen.

Glassware and Reagent Preparation:

  • All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.[1]

  • Solvents must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.[1]

Reaction Setup (Using Schlenk Technique):

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the pyrazine halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (2-6 mol%).[1]

  • Seal the flask, then evacuate and backfill with argon three times.

Solvent and Reagent Addition:

  • Add the degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol) via syringe.[1]

  • Add the terminal alkyne (1.1 mmol) dropwise over a period of 1-2 hours using a syringe pump.[1]

Reaction Execution:

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C, depending on halide reactivity) and monitor its progress.

  • Maintain a positive pressure of inert gas throughout the reaction.[1]

Work-up and Purification:

  • Follow the work-up and purification procedure outlined in Protocol 1.

Summary of Key Parameters to Control Homocoupling

ParameterStrategy to Minimize HomocouplingRationale
Atmosphere Rigorous exclusion of oxygen (use of inert gas, degassed reagents).Oxygen is required for the oxidative Glaser homocoupling pathway.[1][2]
Catalyst System Employ a copper-free protocol.The copper(I) co-catalyst is the primary catalyst for Glaser coupling.[3][7]
Alkyne Addition Slow, dropwise addition of the terminal alkyne.Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular side reaction.[1]
Base Screen different bases (e.g., secondary amines like diisopropylamine).The base can influence the catalytic cycle and catalyst stability.[2][3]
Ligand Use bulky, electron-rich phosphine ligands.Can favor the reductive elimination step of the desired cross-coupling pathway.[1]

References

Technical Support Center: Chiral Separation of (6-Chloropyrazin-2-yl)methanol Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of (6-Chloropyrazin-2-yl)methanol and its derivatives by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not seeing any separation of the enantiomers. What are the first things I should check?

A1: When there is a complete lack of separation, a systematic check of your method parameters is crucial.

  • Chiral Stationary Phase (CSP) Selection: Confirm that you are using a chiral column suitable for the separation of heterocyclic alcohols. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally a good starting point for this class of compounds.

  • Mobile Phase Composition: Ensure the mobile phase is appropriate for the chosen column and separation mode (Normal Phase, Reversed-Phase, or Polar Organic Mode). For normal phase, a common starting point is a mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).

  • Column Equilibration: Verify that the column has been properly conditioned and equilibrated with the mobile phase. Inadequate equilibration can lead to inconsistent and poor separations.

  • Detection Wavelength: Confirm that the UV detector is set to a wavelength where the analyte has sufficient absorbance.

Q2: I am observing poor resolution with broad, overlapping peaks. How can I improve the separation?

A2: Poor resolution is a common challenge in chiral chromatography. Several parameters can be adjusted to enhance the separation between enantiomers.

  • Mobile Phase Optimization:

    • Modifier Percentage: In normal phase, systematically decrease the percentage of the alcohol modifier. This will generally increase retention times and can significantly improve resolution. Finding the optimal balance is key, as excessively long retention times can lead to peak broadening.

    • Additive: For basic compounds like pyrazine derivatives, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[1]

  • Flow Rate Reduction: Chiral separations are often sensitive to flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the analyte and the CSP, often leading to better resolution.

  • Temperature Control: Temperature can influence chiral recognition. Operating the column at a controlled, often sub-ambient, temperature can sometimes enhance separation.

  • Column Overload: Injecting a sample that is too concentrated can cause peak broadening and a loss of resolution. Try diluting your sample and re-injecting.

Q3: My peaks are tailing. What could be the cause and how can I fix it?

A3: Peak tailing in chiral HPLC can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can lead to tailing, especially for basic compounds. The use of a mobile phase additive, as mentioned above, can help to mitigate these interactions.

  • Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause peak tailing. Flushing the column with a strong, compatible solvent may help to remove these contaminants.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion. Ideally, the sample should be dissolved in the mobile phase.

Q4: I am experiencing a sudden increase in backpressure. What should I do?

A4: A sudden increase in backpressure usually indicates a blockage in the system.

  • Frit Blockage: The inlet frit of the column is a common site for blockages, often caused by particulate matter from the sample or mobile phase. Reversing the column and flushing it with mobile phase may dislodge the blockage. If this does not work, the frit may need to be replaced.

  • Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate upon injection, leading to a blockage. Ensure your sample is fully dissolved and consider filtering it before injection.

  • System Check: If the pressure remains high after checking the column, inspect other components of the HPLC system, such as the injector and tubing, for blockages.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is most suitable for separating this compound derivatives?

A1: While specific success will depend on the exact derivative, polysaccharide-based CSPs are the most widely used and generally successful for a broad range of chiral compounds, including nitrogen-containing heterocycles.[2] Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.[2][3]

Q2: What are the typical mobile phases used for the chiral separation of heterocyclic alcohols?

A2: The choice of mobile phase depends on the separation mode:

  • Normal Phase (NP): This is a very common mode for chiral separations on polysaccharide CSPs. Typical mobile phases consist of a non-polar solvent like n-hexane or heptane mixed with a polar modifier, usually an alcohol such as isopropanol (IPA) or ethanol. The ratio of the alkane to the alcohol is a critical parameter for optimizing selectivity.

  • Reversed-Phase (RP): RP methods use aqueous-organic mobile phases, such as water with acetonitrile or methanol, often with a buffer. This mode is particularly useful when interfacing with mass spectrometry (MS).

  • Polar Organic (PO): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, sometimes in combination. The PO mode can offer different selectivity compared to NP and RP modes and is beneficial for compounds with good solubility in polar organic solvents.[2]

Q3: How do I develop a chiral HPLC method from scratch for a new this compound derivative?

A3: A systematic approach is recommended for chiral method development:

  • Column Screening: Start by screening a few different polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based column).

  • Mobile Phase Screening: For each column, test a set of standard mobile phases. A good starting point is a normal phase screen with varying percentages of IPA or ethanol in hexane. You can also include a polar organic screen with methanol and acetonitrile.

  • Optimization: Once initial separation is observed, optimize the mobile phase composition (modifier percentage, additives), flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Q4: Can I use the same chiral method for different derivatives of this compound?

A4: While a single method might work for closely related derivatives, it is not guaranteed. Small changes in the structure of the analyte can have a significant impact on its interaction with the CSP, potentially requiring re-optimization of the method. It is always advisable to verify the performance of the method for each new derivative.

Experimental Protocols

The following is a generalized experimental protocol that can serve as a starting point for the chiral separation of this compound derivatives. Note: This protocol will likely require optimization for your specific analyte and system.

Objective: To develop a chiral HPLC method for the enantiomeric separation of a this compound derivative.

Materials:

  • HPLC system with UV detector

  • Chiral columns (e.g., Cellulose-based and Amylose-based, 250 x 4.6 mm, 5 µm)

  • HPLC-grade solvents (n-hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Mobile phase additives (e.g., diethylamine, trifluoroacetic acid)

  • Sample of the racemic this compound derivative

Method Development Workflow:

  • Column Selection:

    • Begin with a cellulose-based column, for example, one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases of n-hexane and isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).

    • If the analyte is basic, add 0.1% diethylamine to the mobile phase.

    • Equilibrate the column with the first mobile phase for at least 30 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Set the UV detector to an appropriate wavelength (e.g., determined by UV scan of the analyte).

    • Inject a small volume (e.g., 5-10 µL) of a dilute solution of the analyte (e.g., 0.1-1 mg/mL).

    • Run the analysis and observe the chromatogram.

    • Repeat for each mobile phase composition.

  • Optimization:

    • If partial separation is observed, fine-tune the mobile phase composition by making smaller changes to the percentage of IPA.

    • If the peaks are broad, try reducing the flow rate to 0.7 or 0.5 mL/min.

    • Investigate the effect of temperature by running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

  • Alternative Screening (if necessary):

    • If no separation is achieved on the cellulose-based column, switch to an amylose-based column and repeat the screening process.

    • Consider screening in polar organic mode with mobile phases such as 100% methanol, 100% acetonitrile, or mixtures thereof.[2]

Data Presentation

The following tables provide examples of starting conditions for the chiral HPLC separation of heterocyclic compounds. These are intended as a guide and will require optimization for this compound derivatives.

Table 1: Example Starting Conditions for Normal Phase Chiral HPLC

ParameterRecommended Starting Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at a suitable wavelength
Injection Volume 10 µL

Table 2: Example Starting Conditions for Polar Organic Mode Chiral HPLC

ParameterRecommended Starting Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Methanol (50:50, v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at a suitable wavelength
Injection Volume 10 µL

Visualizations

Chiral_Method_Development_Workflow start Start: Racemic Analyte screen_csp Screen Chiral Stationary Phases (e.g., Cellulose & Amylose based) start->screen_csp screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp observe_sep Observe Separation? screen_mp->observe_sep observe_sep->screen_csp No optimize Optimize Method - Mobile Phase Composition - Flow Rate - Temperature observe_sep->optimize Yes validate Validate Method optimize->validate end End: Baseline Separation validate->end

Caption: A typical workflow for developing a chiral HPLC method.

Troubleshooting_Decision_Tree start Problem Encountered no_sep No Separation start->no_sep poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail high_pressure High Backpressure start->high_pressure check_csp Check CSP & Mobile Phase Compatibility no_sep->check_csp Primary Check optimize_mp Optimize Mobile Phase (Modifier %, Additives) poor_res->optimize_mp Primary Action use_additive Use Mobile Phase Additive (e.g., DEA, TFA) peak_tail->use_additive Primary Action check_frit Check/Clean/Replace Inlet Frit high_pressure->check_frit Primary Action equilibrate Ensure Proper Column Equilibration check_csp->equilibrate reduce_flow Reduce Flow Rate optimize_mp->reduce_flow check_temp Adjust Temperature reduce_flow->check_temp dilute_sample Dilute Sample (Check for Overload) check_temp->dilute_sample flush_column Flush Column with Strong Solvent use_additive->flush_column check_sample_sol Ensure Sample Solubility in Mobile Phase check_frit->check_sample_sol

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Scale-up Synthesis of (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (6-Chloropyrazin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the reduction of a corresponding carboxylic acid ester, typically methyl 6-chloropyrazine-2-carboxylate. This method is favored for its relatively mild conditions and the commercial availability of the starting materials. The reduction is commonly achieved using sodium borohydride (NaBH₄) in a suitable solvent like methanol or a mixture of tetrahydrofuran (THF) and methanol.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during the scale-up of this synthesis are associated with the use of sodium borohydride as the reducing agent. Key hazards include:

  • Exothermic Reaction: The reaction of sodium borohydride with protic solvents like methanol is exothermic and can lead to a rapid increase in temperature if not properly controlled.[1]

  • Hydrogen Gas Evolution: Sodium borohydride reacts with alcohols and water to produce flammable hydrogen gas.[1] On a large scale, this can create an explosive atmosphere in the reactor headspace. Adequate ventilation and inert atmosphere (e.g., nitrogen or argon) are crucial.

  • Runaway Reaction: Poor temperature control can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, potentially causing reactor failure.[2]

  • Caustic Nature: Sodium borohydride solutions are caustic and can cause skin and eye burns.[3] Appropriate personal protective equipment (PPE) is mandatory.

Q3: How can I improve the yield of the reduction reaction?

A3: Low yields in the reduction of methyl 6-chloropyrazine-2-carboxylate can be addressed by optimizing several parameters:

  • Temperature Control: Maintaining a low temperature (0-10 °C) during the addition of sodium borohydride can minimize side reactions and prevent runaway conditions.

  • Solvent Choice: While methanol is a common solvent, a mixture of THF and methanol can improve the solubility of the starting material and moderate the reactivity.

  • Reagent Purity: Ensure the starting ester and solvent are of high purity and low water content to prevent excessive decomposition of the sodium borohydride.

  • Reaction Time: Monitor the reaction progress by TLC or HPLC to ensure it goes to completion. Insufficient reaction time will result in incomplete conversion.

Q4: What are the common impurities or by-products I should expect?

A4: Common impurities and by-products in the synthesis of this compound include:

  • Unreacted Starting Material: Incomplete reduction can leave residual methyl 6-chloropyrazine-2-carboxylate.

  • Over-reduction Products: While less common with sodium borohydride, over-reduction to 2-methyl-6-chloropyrazine is a potential side reaction, especially at elevated temperatures.

  • Hydrolysis Product: If the reaction mixture is not properly handled during workup, hydrolysis of the starting ester to 6-chloropyrazine-2-carboxylic acid can occur.

  • Borate Esters: Boron-containing by-products are formed during the reaction and are typically removed during the aqueous workup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Inactive sodium borohydride (degraded by moisture).Use freshly opened, high-purity sodium borohydride. Store it in a desiccator.
Low reaction temperature.While initial addition should be cold, allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC/HPLC).
Poor solubility of starting material.Use a co-solvent like THF to improve solubility.
Exothermic Runaway Too rapid addition of sodium borohydride.Add the sodium borohydride portion-wise over an extended period, maintaining strict temperature control.
Inadequate cooling capacity of the reactor.Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider a semi-batch process for very large scales.
Formation of Significant By-products Reaction temperature is too high.Maintain a lower reaction temperature throughout the addition and reaction time.
Presence of impurities in the starting material.Purify the methyl 6-chloropyrazine-2-carboxylate before the reduction step.
Difficult Product Isolation/Purification Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to break the emulsion.
Co-precipitation of product with boron salts.Ensure the pH of the aqueous phase is adjusted appropriately during workup to keep boron species soluble.
Hydrogen Gas Accumulation Inadequate ventilation or inerting.Ensure a continuous gentle flow of an inert gas (e.g., nitrogen) through the reactor headspace to a safe vent or scrubber system.

Experimental Protocols

Synthesis of Methyl 6-chloropyrazine-2-carboxylate (Starting Material)

This protocol is based on standard esterification procedures for heteroaromatic carboxylic acids.

  • Reaction Setup: To a clean, dry, and inerted reactor, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Add methanol (10-15 volumes) to the reactor.

  • Catalyst Addition: Slowly and carefully add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the stirred suspension at 0-5 °C.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete conversion of the starting acid.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench any remaining SOCl₂ by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH 7).

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization or column chromatography if necessary.

Scale-up Synthesis of this compound

This protocol is a generalized procedure based on the reduction of similar heteroaromatic esters.[4]

  • Reaction Setup: Charge a clean, dry, and inerted reactor with methyl 6-chloropyrazine-2-carboxylate (1.0 eq) and methanol (10-20 volumes).

  • Cooling: Cool the stirred solution to 0-5 °C using an appropriate cooling bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5-2.5 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the excess sodium borohydride by the dropwise addition of acetone, followed by the careful addition of water.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

Parameter Synthesis of Methyl 6-chloropyrazine-2-carboxylate Synthesis of this compound
Typical Yield 85-95%70-92%[4]
Purity (crude) >90%>85%
Purity (purified) >98%>98%
Reaction Temperature 0-5 °C (addition), 65 °C (reflux)0-10 °C (addition), 20-25 °C (reaction)
Reaction Time 4-6 hours2-4 hours

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Purification start 6-Chloropyrazine-2-carboxylic Acid ester Methyl 6-chloropyrazine-2-carboxylate start->ester Methanol, SOCl₂ product This compound ester->product Sodium Borohydride, Methanol purified_product Purified Product product->purified_product Column Chromatography / Recrystallization

Caption: Overall synthesis workflow.

Troubleshooting_Flowchart Troubleshooting Low Yield in Reduction Step start Low Yield Observed check_reagent Is NaBH₄ fresh and dry? start->check_reagent check_temp Was temperature controlled during addition? check_reagent->check_temp Yes replace_reagent Use fresh NaBH₄ check_reagent->replace_reagent No check_time Was reaction monitored to completion? check_temp->check_time Yes optimize_temp Improve cooling and slow down addition check_temp->optimize_temp No check_solubility Is starting material fully dissolved? check_time->check_solubility Yes extend_time Increase reaction time check_time->extend_time No add_cosolvent Add THF as a co-solvent check_solubility->add_cosolvent No end_node Yield Improved check_solubility->end_node Yes replace_reagent->end_node optimize_temp->end_node extend_time->end_node add_cosolvent->end_node

Caption: Troubleshooting decision tree.

Safety_Considerations Key Safety Considerations for NaBH₄ Reduction cluster_hazards Hazards cluster_controls Control Measures center Scale-up with NaBH₄ exotherm Exothermic Reaction center->exotherm h2_gas H₂ Gas Evolution center->h2_gas runaway Runaway Potential center->runaway caustic Caustic Solution center->caustic cooling Efficient Cooling System exotherm->cooling addition Slow, Portion-wise Addition exotherm->addition inert Inert Atmosphere (N₂/Ar) h2_gas->inert ventilation Adequate Ventilation h2_gas->ventilation runaway->cooling runaway->addition ppe Appropriate PPE caustic->ppe

Caption: Safety hazard relationships.

References

Validation & Comparative

Bioisosteric replacement of pyrazine with pyrimidine in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioisosteric Replacement of Pyrazine with Pyrimidine

In the intricate dance of drug design, the strategic substitution of one chemical moiety for another—a practice known as bioisosteric replacement—can dramatically alter a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. Among the various bioisosteric pairs, the replacement of a pyrazine ring with a pyrimidine ring represents a subtle yet powerful tool in the medicinal chemist's arsenal. This guide provides a comprehensive comparison of these two important heterocycles, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Physicochemical Properties: A Tale of Two Diazines

Pyrazine and pyrimidine are both six-membered aromatic heterocycles containing two nitrogen atoms, classified as diazines. However, the arrangement of these nitrogen atoms—1,4 in pyrazine and 1,3 in pyrimidine—imparts distinct electronic and physical properties that influence their interactions with biological targets and their metabolic fate.

PropertyPyrazinePyrimidineReference
pKa (of the conjugate acid) 0.651.3[1]
Dipole Moment (Debye) 02.3General Chemistry Textbooks
Hydrogen Bonding 2 H-bond acceptors2 H-bond acceptorsMedicinal Chemistry Principles
Aromaticity (Resonance Energy, kcal/mol) 24.3~26[1]

The lower pKa of pyrazine indicates it is a weaker base compared to pyrimidine.[1] This difference can be critical for interactions with acidic residues in a protein's active site. Furthermore, the symmetrical nature of pyrazine results in a zero dipole moment, whereas pyrimidine possesses a significant dipole moment, which can influence its solubility and ability to engage in dipole-dipole interactions.

Impact on Biological Activity: A Case Study in Kinase Inhibition

The bioisosteric switch from pyrazine to pyrimidine has been effectively employed in the development of potent and selective kinase inhibitors. Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

A notable example is the development of inhibitors for Janus kinases (JAKs), which are key players in cytokine signaling pathways. In a study focused on JAK inhibitors, a pyrazolo[1,5-a]pyrazine scaffold was explored. Subsequent optimization efforts by other research groups on similar scaffolds have involved the use of a pyrimidine core, providing a basis for comparison. For instance, a pyrazolo[1,5-a]pyrazine derivative demonstrated potent inhibition of JAK isoforms.[2] In a separate study, a pyrimidine-based compound also showed significant inhibitory activity against JAKs. While not a direct head-to-head comparison from a single study, the data illustrates the potential of both scaffolds.[2]

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyrazine Derivative JAK13[2]
JAK28.5[2]
TYK27.7[2]
Aminopyrimidine Derivative (Imatinib) Abl250-1000General Pharmacology Resources
c-Kit100-500General Pharmacology Resources
PDGFR100-500General Pharmacology Resources

It is important to note that the inhibitory concentrations are highly dependent on the specific substitutions on the core scaffold. However, the pyrimidine ring's electronic properties can lead to altered interactions with the kinase hinge region, a critical area for inhibitor binding.

Modulating Signaling Pathways

The bioisosteric replacement of pyrazine with pyrimidine can influence how a drug candidate interacts with and modulates cellular signaling pathways. For instance, in the context of cancer, kinase inhibitors targeting pathways like the JAK-STAT pathway are of significant interest.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Pyrazine/Pyrimidine Inhibitor Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

This diagram illustrates how a pyrazine or pyrimidine-based inhibitor can block the phosphorylation activity of JAK, thereby preventing the downstream signaling cascade that leads to gene expression involved in cell proliferation and survival.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrazine and pyrimidine analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Pyrazine/Pyrimidine Analogs Add_Components Add Assay Mix and Compounds to Plate Compound_Dilution->Add_Components Assay_Mix Prepare Kinase, Substrate, Buffer Mix Assay_Mix->Add_Components Initiate_Reaction Initiate with ATP Add_Components->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Read_Plate Measure Signal (Luminescence/Fluorescence) Add_Detection_Reagent->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis

Experimental Workflow for Kinase Inhibition Assay

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to assess the cytotoxic effects of the compounds.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds (pyrazine and pyrimidine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

The bioisosteric replacement of pyrazine with pyrimidine is a nuanced yet impactful strategy in drug design. The choice between these two heterocycles can significantly influence a compound's basicity, dipole moment, and hydrogen bonding capacity, thereby affecting its biological activity and pharmacokinetic properties. As demonstrated in the context of kinase inhibitors, this seemingly minor structural change can lead to profound differences in potency and selectivity. By carefully considering the physicochemical properties of each ring system and employing rigorous experimental evaluation, researchers can leverage the pyrazine-to-pyrimidine switch to fine-tune the properties of drug candidates and ultimately develop more effective and safer therapeutics.

References

A Comparative Analysis of Cytotoxicity in Pyrazine and Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic profiles of two prominent classes of kinase inhibitors, supported by experimental data and standardized protocols.

The landscape of kinase inhibitor development is dominated by heterocyclic scaffolds, with pyrazine and pyridine cores being particularly prevalent due to their favorable pharmacological properties. Both classes of compounds have yielded numerous successful therapeutic agents, primarily in oncology. This guide provides a comparative overview of the cytotoxic effects of pyrazine-based and pyridine-based kinase inhibitors, presenting key experimental data, detailed methodologies for assessing cytotoxicity, and visualizations of relevant biological pathways and experimental workflows.

Comparative Cytotoxicity Data

The cytotoxic potential of kinase inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation. The following tables summarize the IC50 values for representative pyrazine and pyridine-based kinase inhibitors against various cancer cell lines, as reported in recent literature. Lower IC50 values are indicative of greater cytotoxic potency.

Pyrazine-Based Kinase Inhibitors: Cytotoxicity (IC50) Data
Compound/DerivativeTarget Kinase(s)Cell Line(s)IC50 (µM)Reference
Imadazo[1,2-a]pyrazine 3cCDK9MCF7, HCT116, K652 (average)6.66[1][2]
Pyrazine-thiazole analog 6cNot specifiedMCF-75.51±0.09[1]
Pyrazine-thiazole analog 11cNot specifiedHepG28.01±0.35[1]
Imidazo-[1,2-a]-pyrazine (1)Aurora A/BHCT1160.25[3]
Acyclic amino alcohol 12kAurora A/B, Src familyHCT1160.006[3]
3-Amino-6-phenylpyrazine-2-carbonitrile derivative (Compound 35)DHFRDU-1455 µg/mL[4]
Pyridine-Based Kinase Inhibitors: Cytotoxicity (IC50) Data
Compound/DerivativeTarget Kinase(s)Cell Line(s)IC50 (µM)Reference
Pyridine Compound 12PIM-1MCF-70.5[5]
Pyridine Compound 12PIM-1HepG25.27[5]
Pyridine Compound 11PIM-1MCF-70.73[5]
Pyridine-urea hybrid 238aVEGFR-2NCI 58 cell panel (average % growth inhibition)43%[6]
Pyridine-urea hybrid 238bVEGFR-2NCI 58 cell panel (average % growth inhibition)49%[6]
Pyrazolopyridine 8cEGFRNot specified0.14[7]
Pyrazolopyridine 12dEGFRNot specified0.18[7]
Nicotinonitrile derivative 9PIM-1MCF-70.34[8][9]
Nicotinonitrile derivative 9PIM-1HepG20.18[8][9]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment and comparison of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability and proliferation.

Detailed Protocol for MTT Cytotoxicity Assay

This protocol provides a general guideline for assessing the cytotoxicity of kinase inhibitors using the MTT assay.[10][11][12][13][14] Optimization for specific cell lines and compounds is recommended.

Materials:

  • 96-well cell culture plates

  • Test compounds (pyrazine or pyridine-based kinase inhibitors)

  • Appropriate cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, SDS-HCl)[14]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from an exponentially growing culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium to achieve the desired final concentrations.[12]

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration). The final DMSO concentration should typically not exceed 0.5%.[12]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of the test compounds or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Mix gently on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of pyrazine and pyridine-based kinase inhibitors are primarily mediated through the inhibition of specific protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

G Generalized Kinase Inhibitor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and Activates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/AKT) RTK->Kinase_Cascade Initiates Signaling Kinase_Inhibitor Pyrazine/Pyridine Kinase Inhibitor Kinase_Inhibitor->Kinase_Cascade Inhibits Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Phosphorylates Cellular_Response Cell Proliferation, Survival (Inhibited) Apoptosis (Induced) Downstream_Effectors->Cellular_Response Regulates

Caption: Generalized signaling pathway affected by kinase inhibitors.

The experimental workflow for assessing the cytotoxicity of these inhibitors typically involves a series of steps, from initial compound preparation to final data analysis, as illustrated in the following diagram.

G Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Cell Culture (Select and grow cell lines) Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial dilutions of inhibitors) Treatment Incubation with Compounds (e.g., 24, 48, 72 hours) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Acquisition Measure Absorbance (Plate Reader) MTT_Assay->Data_Acquisition Data_Analysis Data Analysis (Calculate % viability and IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrazine-Based Inhibitors Targeting Aurora Kinase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pyrazine-based kinase inhibitors against other structural alternatives targeting Aurora Kinase A, a key regulator of mitosis and a validated target in oncology. The content herein presents a standardized in vitro kinase assay protocol for assessing inhibitor potency, alongside comparative experimental data to support inhibitor selection and development.

Introduction to Pyrazine-Based Kinase Inhibitors

Pyrazine-containing heterocyclic compounds are prominent scaffolds in medicinal chemistry, recognized for their role as "hinge-binding" motifs in a multitude of kinase inhibitors.[1] Their ability to form crucial hydrogen bonds within the ATP-binding pocket makes them a foundational element in the design of potent and selective kinase inhibitors.[1] Several pyrazine-based molecules have advanced into clinical trials, targeting a range of kinases involved in cell proliferation, signaling, and survival.[1][2][3] This guide focuses on their activity against Aurora Kinase A, comparing them with established, non-pyrazine alternatives.

Comparative Performance of Aurora Kinase A Inhibitors

The inhibitory activity of various compounds against Aurora Kinase A is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the in vitro potency of selected pyrazine-based inhibitors alongside well-characterized non-pyrazine alternatives. Lower IC50 values indicate higher potency.

Compound ClassInhibitor Name/CodeTarget KinaseIC50 (nM)Citation(s)
Pyrazine-Based Imidazo[1,2-a]pyrazine (SCH 1473759)Aurora A0.02 (Kd)[4][5]
Pyrazine-Based Imidazo[4,5-b]pyridine (Compound 27e)Aurora A38[6]
Pyrazine-Based Imidazo[4,5-b]pyridine (Compound 40f)Aurora A15[7]
Non-Pyrazine Alisertib (MLN8237)Aurora A1.2[1][2][8]
Non-Pyrazine Tozasertib (VX-680 / MK-0457)Aurora A0.6[9][10][11]

Note: Kd (dissociation constant) is reported for SCH 1473759, which is a direct measure of binding affinity.

Experimental Protocol: In Vitro Aurora Kinase A Assay

This section details a robust and widely used method for determining inhibitor potency against Aurora Kinase A in a biochemical format. The protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a luminescent signal.[12][13][14][15]

Objective: To determine the IC50 value of a test compound (e.g., a pyrazine-based inhibitor) against recombinant human Aurora Kinase A.

Materials:

  • Recombinant Human Aurora Kinase A enzyme

  • Kemptide peptide substrate (LRRASLG)

  • ATP (Adenosine 5'-triphosphate)

  • Test Inhibitors (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[13]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitors in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM).

    • For the final reaction, the DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Prepare a master mix containing 1x Kinase Assay Buffer, the desired concentration of Kemptide substrate, and ATP (at or near its Km for Aurora A, typically 25-100 µM).

    • Add the master mix to the wells of the microplate.

    • Add a small volume (e.g., 1 µL) of the diluted test inhibitor or DMSO (for positive and negative controls) to the appropriate wells.

    • Prepare "No Enzyme" control wells containing substrate/ATP mix and DMSO but no kinase, to determine background signal.

  • Kinase Reaction Initiation:

    • Prepare a dilution of the Aurora Kinase A enzyme in 1x Kinase Assay Buffer. The optimal amount of enzyme should be determined empirically to achieve ~10-30% ATP-to-ADP conversion in the reaction time.

    • Initiate the kinase reaction by adding the diluted enzyme to all wells except the "No Enzyme" controls.

    • Mix the plate gently and incubate at 30°C for a set period, typically 45-60 minutes.[13][15]

  • Signal Detection (ADP-Glo™ Procedure):

    • Step 1: Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40-45 minutes.[13][15]

    • Step 2: Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase into ATP and, in the presence of luciferase, generates a luminescent signal. Incubate at room temperature for 30-45 minutes.[13][15]

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence ("No Enzyme" control) from all other readings.

    • Normalize the data by setting the "DMSO only" (uninhibited) control to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Dilution 1. Prepare Inhibitor Serial Dilution Plate_Setup 3. Add Master Mix & Inhibitor to 96-well Plate Inhibitor_Dilution->Plate_Setup Master_Mix 2. Prepare Reaction Master Mix (ATP, Substrate) Master_Mix->Plate_Setup Reaction_Start 4. Add Aurora A Kinase to Initiate Reaction Plate_Setup->Reaction_Start Incubation 5. Incubate at 30°C (45-60 min) Reaction_Start->Incubation Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Add_ADP_Glo Incubate_1 7. Incubate at RT (40 min) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent 8. Add Kinase Detection Reagent (Convert ADP to ATP -> Light) Incubate_1->Add_Detection_Reagent Incubate_2 9. Incubate at RT (30 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence 10. Read Luminescence Incubate_2->Read_Luminescence Data_Analysis 11. Calculate % Inhibition & Determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.

Aurora_A_Signaling_Pathway cluster_inhibitors Inhibitors cluster_pathway Mitotic Progression Pyrazine_Inhibitor Pyrazine-Based Inhibitor AuroraA Aurora Kinase A Pyrazine_Inhibitor->AuroraA Inhibition Alternative_Inhibitor Alternative Inhibitor Alternative_Inhibitor->AuroraA Inhibition Substrates Downstream Substrates (e.g., PLK1, TACC3) AuroraA->Substrates Phosphorylation Mitosis Centrosome Maturation & Spindle Assembly Substrates->Mitosis Cell_Cycle Cell Cycle Progression (G2/M Transition) Mitosis->Cell_Cycle

Caption: Inhibition of the Aurora Kinase A Signaling Pathway.

References

Validating the Mechanism of Action of Novel Pyrazine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with novel chemical scaffolds offering the potential for improved potency, selectivity, and pharmacokinetic properties. Among these, pyrazine-based inhibitors have emerged as a promising class, with several compounds advancing into clinical trials for various indications, particularly in oncology.[1][2] This guide provides an objective comparison of novel pyrazine kinase inhibitors with established alternatives, supported by experimental data and detailed methodologies to aid in the validation of their mechanism of action.

Comparative Performance of Pyrazine Kinase Inhibitors

The efficacy of a kinase inhibitor is determined by its potency against its intended target and its selectivity profile across the kinome. The following tables summarize the performance of representative novel pyrazine-based inhibitors against other established kinase inhibitors.

Table 1: Biochemical Potency of Pyrazine-Based Kinase Inhibitors and Comparators

CompoundPrimary Target(s)Inhibitor ClassIC50 (nM)Reference CompoundRef. IC50 (nM)
Novel Pyrazine Inhibitor 1 (Hypothetical) Kinase APyrazine5Staurosporine1
Darovasertib (LXS-196)PKCα, PKCθ, GSK3βPyrazine-2-carboxamide1.9, 0.4, 3.1Sotrastaurin0.65 (PKCα)
Novel Imidazo[1,5-a]pyrazine 38 BTKImidazo[1,5-a]pyrazine1.8Ibrutinib0.5
Novel[1][2][3]triazolo[4,3-a]pyrazine 17l c-Met, VEGFR-2[1][2][3]triazolo[4,3-a]pyrazine26.0, 2600Foretinib13 (c-Met), 1.6 (VEGFR-2)

IC50 values represent the half-maximal inhibitory concentration in biochemical assays and are indicative of the compound's potency against purified enzymes.[1][4]

Table 2: Cellular Activity of Pyrazine-Based Kinase Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeCellular IC50 (µM)Reference CompoundRef. Cellular IC50 (µM)
Novel Pyrazine Inhibitor 2 (Hypothetical) A549Lung Cancer0.5Gefitinib0.015
Novel Imidazo[1,5-a]pyrazine 38 TMD8Lymphoma~0.001Acalabrutinib0.005
Novel[1][2][3]triazolo[4,3-a]pyrazine 17l A549Lung Cancer0.98Crizotinib0.02
Pyrazinib Derivative (TOSIND)MDA-MB-231Breast Cancer17.7Sorafenib2.6

Cellular IC50 values reflect the compound's ability to inhibit cell proliferation or induce apoptosis in a cellular context and can be influenced by factors such as cell permeability and off-target effects.[1][4][5]

Table 3: Kinase Selectivity Profile of a Representative Pyrazine Inhibitor

Kinase TargetNovel Pyrazine Inhibitor 3 (Hypothetical) % Inhibition @ 1 µMMulti-Kinase Inhibitor (e.g., Sunitinib) % Inhibition @ 1 µM
Primary Target A 95 98
Kinase B2092
Kinase C1585
Kinase D575
Kinase E<560

A kinase selectivity profile is crucial for understanding the potential for off-target effects. This is often assessed using broad kinase panels.[6]

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the mechanism of action of a novel pyrazine kinase inhibitor, a series of biochemical and cellular assays are essential.

In Vitro Kinase Assay (Biochemical Potency)

Objective: To determine the direct inhibitory activity of the compound against the purified target kinase.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in an appropriate buffer (e.g., DMSO).

    • Dilute the target kinase and a suitable substrate (often a biotinylated peptide) in kinase reaction buffer.

    • Prepare an ATP solution at a concentration close to the Km for the target kinase.

    • Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.

  • Kinase Reaction:

    • Add the diluted test compound and the kinase/substrate mixture to a low-volume 384-well plate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection solution.

    • Incubate the plate at room temperature to allow for antibody-antigen binding.

  • Data Analysis:

    • Measure the TR-FRET signal on a compatible plate reader. The ratio of the acceptor (APC) and donor (europium) fluorescence is proportional to the extent of substrate phosphorylation.

    • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) (Target Engagement)

Objective: To confirm that the inhibitor binds to its intended target within a cellular environment.

Methodology:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the test compound or vehicle control (e.g., DMSO) at a desired concentration and incubate.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis:

    • Quantify the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in the soluble fraction by Western blot.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Western Blot Analysis of Downstream Signaling (Cellular Pathway Inhibition)

Objective: To assess the inhibitor's effect on the phosphorylation of downstream substrates of the target kinase.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Starve the cells (if necessary to reduce basal signaling) and then treat with the test compound at various concentrations for a specified time.

    • Stimulate the signaling pathway with an appropriate agonist (e.g., growth factor) if required.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., p-AKT, p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH). A decrease in the phosphorylation of the downstream substrate in a dose-dependent manner indicates on-target pathway inhibition.

Visualizing Mechanisms and Workflows

Diagrams are crucial for illustrating the complex signaling pathways targeted by kinase inhibitors and the experimental procedures used for their validation.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET) IC50_Determination IC50 Determination (Potency) In_Vitro_Kinase_Assay->IC50_Determination Cell_Treatment Cell Treatment with Pyrazine Inhibitor In_Vitro_Kinase_Assay->Cell_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Western_Blot_Signaling Western Blot (Downstream Signaling) Cell_Treatment->Western_Blot_Signaling Target_Engagement Target Engagement Confirmation CETSA->Target_Engagement Pathway_Inhibition Pathway Inhibition (EC50) Western_Blot_Signaling->Pathway_Inhibition

Caption: Experimental workflow for validating the mechanism of action.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Pyrazine_Inhibitor Novel Pyrazine Kinase Inhibitor Pyrazine_Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Pyrazine_Inhibitor Novel Pyrazine Kinase Inhibitor Pyrazine_Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT signaling pathway.

References

Comparing the efficacy of different catalysts for Suzuki coupling with chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. The pyrazine moiety is a prevalent scaffold in many biologically active compounds, and its functionalization via Suzuki coupling is of significant interest. However, chloropyrazines, as electron-deficient heteroaryl chlorides, present a challenge due to the difficulty in activating the C-Cl bond for oxidative addition to the palladium catalyst. The choice of catalyst is therefore paramount to achieving high efficacy and yields.

This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of chloropyrazines with arylboronic acids, supported by experimental data from the literature.

Catalyst Performance: A Quantitative Comparison

The success of the Suzuki coupling of chloropyrazines is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent system. Below is a summary of the performance of different catalytic systems under various conditions.

Catalyst System (Pd Source / Ligand)SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂6-BromopyrazinesBiphenyl boronic acidCs₂CO₃---85-100[1]
Pd₂(dba)₃Iodopyrazine2-Amino-5-pyrimidylboronic acid--Reflux2472[1]
Pd(dppb)Cl₂ChloropyrazineVarious aryl boronic acids----Good to Excellent[1]
Pd(PPh₃)₄2,5-DichloropyrazineArylboronic acidK₂CO₃1,4-Dioxane/H₂O100-120 (MW)0.25-0.5High[2]
Pd(OAc)₂ / Ligandless2,3,5-TrichloropyridineArylboronic acids-Aqueous--High[3]
Pd₂(dba)₃ / P(t-Bu)₃Resin-supported chloropyrimidinesArylboronic acidsKFTHF50OvernightModerate[4]
Pd/IPr2,4-DichloropyridinesArylboronic acids--RT-100-Good[5]
ONO pincer Pd(II) complexes2-ChloropyrazineVarious arylboronic acids-H₂O/Toluene--Superior[6]

Note: Direct comparative studies for a single chloropyrazine substrate under identical conditions are scarce in the literature. The data presented is a compilation from various sources on chloropyrazines and structurally related chloro-N-heterocycles to provide a broader perspective.

Discussion of Catalyst Systems

Traditional vs. Advanced Catalysts:

Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, particularly with more reactive aryl halides. However, for challenging substrates like chloropyrazines, they often require harsh reaction conditions and may result in lower yields.[1] In some cases, Pd(PPh₃)₄ has been reported to fail entirely in the coupling of chloropyrazine with aryl boronic acids.[1]

More advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr, have shown significantly higher efficacy.[5][7] These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step in the catalytic cycle.[8]

Ligand Effects:

The choice of ligand is critical. For instance, while Pd(dppf)Cl₂ has been used successfully for bromopyrazines, the analogous reaction with chloropyrazines often requires more robust ligands.[1] Pd(dppb)Cl₂ has been noted for its effectiveness with chloropyrazine, indicating the importance of the ligand backbone in promoting the coupling reaction.[1] The use of bulky monophosphine ligands can also influence selectivity in di-substituted pyrazines.[5]

Ligand-Free Systems:

Interestingly, "ligand-free" conditions, which may involve the in-situ formation of catalytically active palladium nanoparticles or highly active soluble species, have also been reported to be effective for the Suzuki coupling of polychlorinated pyridines, suggesting a potential avenue for chloropyrazine coupling as well.[3][5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the Suzuki coupling of chloro-N-heterocycles.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,5-Dichloropyrazine

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2,5-diarylpyrazines.[2]

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025-0.015 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Resin-Supported Chloropyrimidines

This protocol describes a method for the synthesis of a library of biaryl compounds from solid-supported chloropyrimidines.[4]

Materials:

  • Resin-supported chloropyrimidine

  • Arylboronic acids

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri-tert-butylphosphine [P(t-Bu)₃]

  • Spray-dried potassium fluoride (KF)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the resin-supported chloropyrimidine, the arylboronic acid, and spray-dried KF.

  • Catalyst Preparation: In a separate flask, prepare the catalyst by mixing Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous THF.

  • Reaction Initiation: Add the catalyst solution to the reaction vessel containing the resin and other reagents.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir overnight.

  • Cleavage and Isolation: Upon completion, cleave the product from the resin using an appropriate acid. Isolate the desired 4-(substituted amino)-6-arylpyrimidine.

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying mechanism and experimental process, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar'B(OR)2 Base Ar-Pd(II)-Ar Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Chloropyrazine, Boronic Acid, Base, Catalyst) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to the Cytotoxicity of Novel (6-Chloropyrazin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of novel compounds derived from (6-Chloropyrazin-2-yl)methanol against established anticancer agents. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in evaluating the potential of these novel pyrazine derivatives as therapeutic candidates. This document summarizes experimental data, details key laboratory protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the cytotoxic mechanisms of these compounds.

Comparative Cytotoxicity Data

The cytotoxic potential of novel compounds is a primary indicator of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. In this guide, we compare the IC50 values of representative pyrazine derivatives with those of two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin, against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.

It is important to note that while the novel compounds are derived from this compound, the specific IC50 values presented here are for structurally related pyrazine derivatives, as publicly available data for direct derivatives is limited. This comparison serves as a valuable proxy for estimating the potential activity of this class of compounds.

Table 1: Comparative IC50 Values (μM) of Pyrazine Derivatives and Standard Chemotherapeutic Agents

Compound/DrugTarget Cell LineIC50 (μM)Reference
Novel Pyrazine Derivatives (Representative)
Ligustrazine-Chalcone Hybrid (Compound 57)MCF-71.41[1]
Ligustrazine-Chalcone Hybrid (Compound 60)MCF-71.54[1]
Ligustrazine-Chalcone Hybrid (Compound 57)A549>10[1]
Betulinic Acid-Pyrazine Hybrid (Compound 276)A5490.25[2]
Standard Chemotherapeutic Agents
DoxorubicinMCF-70.4 - 2.5[3]
DoxorubicinA549>20[3][4]
CisplatinMCF-7~5-10[5]
CisplatinA5496.14 - 23.4[6][7]

Note: IC50 values for standard drugs can vary significantly between studies due to differences in experimental conditions such as cell passage number, incubation time, and assay methodology.[8]

Experimental Protocols for Cytotoxicity Assays

Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of novel compounds. The following are detailed protocols for three commonly employed colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the novel compounds and control drugs. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[4] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.[7]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 565 nm.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well with the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[10]

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action of these novel compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines (e.g., MCF-7, A549) seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells and Incubate (24-72 hours) seeding->treatment compound_prep Prepare Serial Dilutions of Novel Pyrazine Derivatives & Controls compound_prep->treatment assay_choice Perform Assay: MTT, SRB, or LDH treatment->assay_choice incubation Assay-specific Incubation assay_choice->incubation solubilization Solubilization of Formazan/SRB Dye incubation->solubilization (for MTT/SRB) readout Measure Absorbance incubation->readout (for LDH) solubilization->readout data_processing Calculate Cell Viability readout->data_processing ic50 Determine IC50 Values data_processing->ic50

Caption: Experimental workflow for in vitro cytotoxicity assays.

Many cytotoxic compounds induce cell death through apoptosis, a form of programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism initiated by cellular stress.

intrinsic_apoptosis cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_apop Apoptosome Formation & Caspase Cascade stress Novel Pyrazine Derivative bax_bak Bax/Bak Activation stress->bax_bak bcl2_inh Inhibition of Anti-apoptotic Bcl-2 proteins stress->bcl2_inh momp Mitochondrial Outer Membrane Permeabilization bax_bak->momp bcl2_inh->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Alternatively, some compounds may induce necrosis, a form of cell death characterized by cell swelling and membrane rupture, often triggering an inflammatory response. Necroptosis is a programmed form of necrosis.

necroptosis_pathway cluster_trigger External/Internal Triggers cluster_complex Necrosome Formation cluster_execution Execution Phase trigger Compound-induced Stress or Death Receptor Ligand ripk1 RIPK1 Activation trigger->ripk1 ripk3 RIPK3 Activation ripk1->ripk3 necrosome Necrosome Assembly (RIPK1-RIPK3 complex) ripk3->necrosome mlkl MLKL Phosphorylation & Oligomerization necrosome->mlkl translocation MLKL Translocation to Plasma Membrane mlkl->translocation pore Pore Formation translocation->pore necrosis Necroptosis pore->necrosis

Caption: A simplified necroptosis signaling pathway.

References

Navigating the ADME Landscape of Chloropyrazine-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug scaffold is paramount to predicting its pharmacokinetic profile and potential for clinical success. This guide provides a comparative analysis of the ADME properties of key drugs containing the chloropyrazine scaffold or its closely related cyclopyrrolone derivatives, namely zopiclone, its active S-enantiomer eszopiclone, and suriclone. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds.

The chloropyrazine moiety, a nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. Its influence on the physicochemical and pharmacokinetic properties of a molecule is a critical consideration in drug design and optimization. This guide will delve into the absorption, distribution, metabolism, and excretion profiles of zopiclone, eszopiclone, and suriclone, highlighting key similarities and differences.

Comparative ADME Properties

The following table summarizes the key ADME parameters for zopiclone, eszopiclone, and suriclone, offering a clear comparison of their pharmacokinetic profiles.

ADME ParameterZopicloneEszopicloneSuriclone
Absorption
Bioavailability~80%Rapidly absorbedData not readily available
Tmax1-2 hours~1 hour[1]~1 hour[2]
Effect of FoodHigh-fat meal can delay TmaxHigh-fat meal can delay TmaxData not readily available
Distribution
Protein Binding45-80% (weak)52-59% (weak)[1][3]Data not readily available
Volume of Distribution (Vd)Data not readily availableData not readily availableData not readily available
Metabolism
Primary SiteLiverLiverLiver
Major MetabolitesN-desmethyl-zopiclone (active), Zopiclone-N-oxide (inactive)[4][5](S)-zopiclone-N-oxide, (S)-N-desmethyl zopiclone[1][6]Metabolites RP35,489 and RP46,166 have been studied for their binding activity[7]
Key Metabolic EnzymesCYP3A4, CYP2E1, CYP2C8[4][5]CYP3A4, CYP2E1[3][6][8]Data not readily available
Excretion
Elimination Half-life (t1/2)3.5-6.5 hours[5]~6 hours in non-elderly adults, ~9 hours in the elderly[9]Elimination half-life is increased by 84% in the elderly compared to younger volunteers[10]
Major Route of ExcretionUrine (primarily as metabolites)Urine (primarily as metabolites)[1]Data not readily available
Unchanged Drug in Urine< 7%< 10%[3]Data not readily available

Metabolic Pathways and Experimental Workflows

To visualize the metabolic transformations and the general process of in vitro ADME screening, the following diagrams are provided.

General In Vitro ADME Screening Workflow cluster_screening Screening Cascade cluster_data Data Analysis & Decision Making Test_Compound Test Compound Solubility Aqueous Solubility Test_Compound->Solubility Permeability Permeability (e.g., Caco-2) Solubility->Permeability Metabolic_Stability Metabolic Stability (e.g., Liver Microsomes) Permeability->Metabolic_Stability Protein_Binding Plasma Protein Binding Metabolic_Stability->Protein_Binding CYP_Inhibition CYP450 Inhibition Protein_Binding->CYP_Inhibition Data_Integration Data Integration & Analysis CYP_Inhibition->Data_Integration Lead_Optimization Lead Optimization Data_Integration->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A generalized workflow for in vitro ADME screening in early drug discovery.

Simplified Metabolic Pathway of Zopiclone/Eszopiclone Zopiclone Zopiclone / Eszopiclone N_Oxidation N-Oxidation Zopiclone->N_Oxidation N_Demethylation N-Demethylation Zopiclone->N_Demethylation N_Oxide Zopiclone-N-oxide (Inactive) N_Oxidation->N_Oxide CYP3A4_2E1 CYP3A4, CYP2E1 N_Oxidation->CYP3A4_2E1 N_Desmethyl N-desmethyl-zopiclone (Active) N_Demethylation->N_Desmethyl CYP3A4_2C8 CYP3A4, CYP2C8 N_Demethylation->CYP3A4_2C8

Caption: Major metabolic pathways of zopiclone and eszopiclone.

Experimental Protocols

The following are detailed methodologies for key in vitro ADME assays that are fundamental in characterizing the pharmacokinetic properties of drug candidates.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes. This assay primarily assesses phase I metabolism mediated by cytochrome P450 enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Prepare the reaction mixture by combining the liver microsomes and the NADPH regenerating system in a 96-well plate.

  • Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the test compound to the wells. The final concentration of the test compound is typically in the low micromolar range.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium. This assay can predict in vivo drug absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well or 96-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Control compounds (high and low permeability, and P-gp substrates/inhibitors)

  • Lucifer yellow or another marker for monolayer integrity

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare the dosing solution of the test compound in the transport buffer.

  • To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • To measure basolateral-to-apical (B-to-A) permeability, add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh buffer. A sample from the donor compartment is also taken at the beginning and end of the experiment to assess compound recovery.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate for active efflux.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins. This is a critical parameter as only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.

Materials:

  • Test compound stock solution

  • Pooled plasma from the desired species (e.g., human, rat)

  • Phosphate buffered saline (PBS) or other suitable dialysis buffer

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cut-off of 8-12 kDa)

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by spiking it into the plasma at the desired concentration.

  • Add the plasma containing the test compound to one chamber of the equilibrium dialysis device (the plasma chamber).

  • Add the dialysis buffer to the other chamber (the buffer chamber).

  • Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined experimentally.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • To avoid matrix effects during analysis, the plasma sample is often diluted with buffer, and the buffer sample is mixed with blank plasma to match the matrix of the plasma sample.

  • Analyze the concentration of the test compound in both samples using LC-MS/MS.

  • The percentage of plasma protein binding is calculated using the concentrations of the compound in the plasma (Cplasma) and buffer (Cbuffer) chambers at equilibrium: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100

CYP450 Inhibition Assay (Fluorometric Method)

Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) isoforms. This is crucial for predicting potential drug-drug interactions.

Materials:

  • Test compound stock solution

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Known CYP450 inhibitors (positive controls)

  • 96-well or 384-well microplates (black plates for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control inhibitor in buffer.

  • In a microplate, add the recombinant CYP450 enzyme, the NADPH regenerating system, and the test compound/inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the specific fluorogenic probe substrate for the CYP isoform being tested.

  • Incubate the plate at 37°C for a specified period. The reaction results in the formation of a fluorescent metabolite.

  • Stop the reaction (e.g., by adding a suitable solvent or by a change in pH).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the signal in the vehicle control wells (no inhibitor).

  • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response model.

References

Cross-reactivity profiling of kinase inhibitors derived from (6-Chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a detailed comparison of the selectivity of kinase inhibitors conceptually derived from a (6-Chloropyrazin-2-yl)methanol scaffold, with a focus on 2,6-disubstituted pyrazine derivatives that have shown significant activity against Casein Kinase 2 (CSNK2A).

The data presented herein is based on a study of 2,6-disubstituted pyrazines, which, while not directly synthesized from this compound in the cited research, represent a structurally analogous class of compounds. These pyrazine derivatives have been evaluated for their inhibitory activity against CSNK2A and their cross-reactivity with PIM3 kinase, offering valuable insights into the selectivity of this chemical scaffold.

Cross-Reactivity Profiling Data

The following tables summarize the in-cell target engagement of various 2,6-disubstituted pyrazine analogues, as determined by the NanoBRET assay. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in live cells. A lower IC50 value indicates higher potency. The selectivity ratio provides a measure of how selectively the compound inhibits CSNK2A over PIM3.

Table 1: In-Cell Target Engagement of 6-Aminoindazole Pyrazine Analogues [1][2]

CompoundCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
2 12181.5
4a >10000>10000
4b 120500.4
4c 110400.4
4d >100002200
4e 1101201.1
4f 2102501.2
4g 2001200.6
4h 120013001.1
4i 150018001.2

Table 2: In-Cell Target Engagement of 6-Indolyl and 6-Anilino Pyrazine Analogues [1][2]

CompoundCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
6c 1030030
7c 1535023

Experimental Protocols

The cross-reactivity data presented was primarily generated using the NanoBRET™ Target Engagement Intracellular Kinase Assay. Below is a detailed methodology for this type of assay.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged kinase in live cells.

1. Reagent Preparation:

  • Cell Culture Medium: Prepare appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
  • Transfection Reagents: Use a suitable transfection reagent (e.g., Lipofectamine® 3000) to introduce the NanoLuc®-kinase fusion vector into HEK293 cells.
  • NanoBRET™ Tracer: Prepare a stock solution of the specific NanoBRET™ tracer for the kinase of interest in DMSO.
  • Test Compounds: Prepare a serial dilution of the test kinase inhibitors in DMSO.
  • Assay Buffer: Opti-MEM® I Reduced Serum Medium is typically used as the assay buffer.
  • Lysis and Detection Reagents: Prepare the NanoBRET™ Nano-Glo® Substrate and Luciferase Detection Reagent according to the manufacturer's protocol.

2. Assay Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well or 384-well white assay plate at a density optimized for the specific kinase target.
  • Transfection: Transfect the cells with the NanoLuc®-kinase fusion vector and incubate for 24 hours to allow for protein expression.
  • Compound Addition: Add the serially diluted test compounds to the assay plate. Include a vehicle control (DMSO) and a no-compound control.
  • Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration typically near its EC50 value for the target kinase.
  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Luciferase Detection Reagent to all wells.
  • Signal Measurement: Measure the filtered luminescence signals for NanoLuc® (donor) and the tracer (acceptor) using a plate reader equipped with appropriate filters (e.g., 450 nm for donor and >600 nm for acceptor).

3. Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
  • Normalize the BRET ratios to the vehicle control.
  • Plot the normalized BRET ratio against the logarithm of the test compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter log-logistic curve.

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

CSNK2A_Signaling_Pathway CSNK2A CSNK2A (CK2α) Wnt_beta_catenin Wnt/β-catenin Pathway CSNK2A->Wnt_beta_catenin activates PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt activates NF_kB NF-κB Pathway CSNK2A->NF_kB activates Cell_Proliferation Cell Proliferation Wnt_beta_catenin->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits PI3K_Akt->Cell_Proliferation NF_kB->Apoptosis inhibits Transcription Transcription NF_kB->Transcription Inhibitor Pyrazine-based Inhibitor Inhibitor->CSNK2A inhibits

Caption: Simplified CSNK2A signaling pathways.

Kinase_Inhibitor_Profiling_Workflow start Start compound_prep Prepare Serial Dilution of Kinase Inhibitors start->compound_prep cell_culture Culture and Transfect Cells with NanoLuc-Kinase Fusion start->cell_culture assay_plate Seed Cells and Add Inhibitors & Tracer compound_prep->assay_plate cell_culture->assay_plate incubation Incubate to Reach Binding Equilibrium assay_plate->incubation detection Add Substrate and Measure BRET Signal incubation->detection data_analysis Calculate IC50 Values and Selectivity detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for NanoBRET assay.

References

Safety Operating Guide

Proper Disposal of (6-Chloropyrazin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (6-Chloropyrazin-2-yl)methanol (CAS No. 1240602-95-2). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, in compliance with standard environmental, health, and safety (EHS) guidelines.

I. Immediate Safety and Hazard Information

Quantitative Hazard Data Summary

The following table summarizes the known and inferred hazard information for this compound and related compounds. This information is critical for risk assessment prior to handling and disposal.

Hazard CategoryThis compoundSimilar Compounds (e.g., (3,5-Dichloropyrazin-2-yl)methanol)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word WarningWarning[1]
GHS Pictograms Harmful, IrritantIrritant
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Incompatible Materials Strong oxidizing agentsStrong oxidizing agents[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][3]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. Do not mix with strong oxidizing agents.[2]

  • Containerization:

    • Solid Waste: Collect solid waste, including contaminated disposables, in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition and leak-proof.

    • Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible, and sealable container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of initial waste accumulation should also be recorded.

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area away from heat and sources of ignition. This area should be secure and only accessible to authorized personnel.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

III. Spill Management

In the event of a spill, the following protocol should be followed:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section I.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or vacuum the solid material and place it into a labeled hazardous waste container. Avoid generating dust.

    • Liquid Spills: For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary). All materials used for decontamination should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with their established procedures.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Labware) segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers) identify->segregate ppe->identify containerize_solid Containerize Solid Waste in Labeled, Sealed Container segregate->containerize_solid Solid Waste containerize_liquid Containerize Liquid Waste in Labeled, Sealed Container segregate->containerize_liquid Liquid Waste label Label Container: 'Hazardous Waste', Chemical Name, Date containerize_solid->label containerize_liquid->label storage Store in Designated Satellite Accumulation Area label->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.